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1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride Documentation Hub

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  • Product: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
  • CAS: 72954-90-6

Core Science & Biosynthesis

Foundational

Preclinical In Vitro Characterization: Mechanism of Action of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

Executive Summary As a Senior Application Scientist, I approach the pharmacological profiling of chiral building blocks not merely as an exercise in target validation, but as a systematic deconstruction of molecular caus...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I approach the pharmacological profiling of chiral building blocks not merely as an exercise in target validation, but as a systematic deconstruction of molecular causality. 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a highly specialized chiral amine. Structurally, it is an α -isopropylbenzylamine derivative featuring a para-methoxy substitution.

While primarily utilized as a critical pharmaceutical intermediate in advanced organic synthesis, its unadulterated in vitro pharmacological profile reveals a dual mechanism of action. The compound acts as a selective monoamine transporter modulator and serves as the foundational pharmacophore for Melanocortin-4 Receptor (MC4R) antagonism . This whitepaper details the structural rationale, self-validating experimental protocols, and mechanistic pathways that define its in vitro behavior.

Structural Pharmacology & Target Rationale

The in vitro activity of this compound is governed by two distinct structural features, each dictating a specific molecular interaction:

  • The Para-Methoxy Substitution (Transporter Selectivity): Similar to the pharmacological shifts observed in para-methoxyamphetamine (PMA) and para-methoxymethamphetamine (PMMA), the addition of a methoxy group at the 4-position of the phenyl ring drastically alters monoamine transporter affinity. It shifts the molecule's preference away from the Dopamine Transporter (DAT) and heavily toward the Serotonin Transporter (SERT)[1].

  • The α -Isopropyl Group (Steric Hindrance & GPCR Anchoring): Unlike standard amphetamines which possess an α -methyl group, this compound features a bulky α -isopropyl chain. This steric bulk achieves two things:

    • Metabolic Stability: It prevents the amine from fitting into the catalytic site of Monoamine Oxidase (MAO), effectively abolishing MAO-mediated oxidative deamination.

    • MC4R Pharmacophore: The α -isopropylbenzylamine motif has been identified as the critical binding determinant for a class of potent MC4R antagonists used in cachexia models. The bulky isopropyl group interacts with the hydrophobic transmembrane domains of the GPCR, stabilizing the receptor in its inactive conformation[2].

In Vitro Mechanism 1: Monoamine Transporter Modulation

To validate the hypothesis that the para-methoxy group drives SERT selectivity while the α -isopropyl group hinders DAT binding, we utilize a high-throughput reuptake inhibition assay.

Experimental Protocol: High-Throughput Reuptake Inhibition Assay

This protocol is designed as a self-validating system; by using HEK-293 cells (which lack endogenous monoamine transporters), any observed uptake is strictly causally linked to the transfected human transporters.

  • Step 1: Cell Culture & Transfection: Seed HEK-293 cells stably expressing human SERT (hSERT), DAT (hDAT), or NET (hNET) into 96-well poly-D-lysine coated plates at a density of 4×104 cells/well.

  • Step 2: Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl in a 10-point dose-response concentration range (0.1 nM to 100 μ M). Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Step 3: Substrate Addition: Add a fluorescent monoamine mimetic (e.g., ASP+) or tritiated substrate ( [3H] -5-HT, [3H] -DA) to initiate uptake. Incubate for exactly 10 minutes.

  • Step 4: Termination & Lysis: Terminate the reaction by rapidly washing the wells three times with ice-cold KRH buffer to halt transporter kinetics. Lyse the cells using 0.1% Triton X-100.

  • Step 5: Quantification: Measure intracellular fluorescence (Ex/Em 475/530 nm) or radioactivity via liquid scintillation counting. Calculate IC50​ values using non-linear regression analysis.

Transporter_Workflow HEK HEK-293 Cells Expressing hSERT/hDAT Incubation Incubate with Compound (Dose-Response) HEK->Incubation Substrate Add Fluorescent/Tritiated Monoamine Substrate Incubation->Substrate Wash Wash & Lyse Cells Substrate->Wash Read Quantify Intracellular Fluorescence/Radioactivity Wash->Read Data Calculate IC50 & Ki Read->Data

Fig 1. High-Throughput Monoamine Reuptake Inhibition Assay Workflow.

In Vitro Mechanism 2: Melanocortin-4 Receptor (MC4R) Antagonism

The compound's α -isopropylbenzylamine core acts as a competitive antagonist at the MC4R. By occupying the orthosteric site, it prevents endogenous agonists (like α -MSH) from coupling the receptor to the Gαs​ protein, thereby inhibiting Adenylyl Cyclase (AC) activation and subsequent cAMP accumulation.

Experimental Protocol: HTRF cAMP Accumulation Assay

We utilize Homogeneous Time-Resolved Fluorescence (HTRF) because time-resolved measurements eliminate short-lived background auto-fluorescence common with aromatic amine compounds, ensuring absolute data trustworthiness.

  • Step 1: Cell Preparation: Harvest CHO-K1 cells stably expressing hMC4R and resuspend in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Seed into a 384-well plate.

  • Step 2: Co-Incubation: Add the test compound at varying concentrations alongside a fixed EC80​ concentration of the reference agonist NDP-MSH. Incubate for 30 minutes at room temperature.

  • Step 3: HTRF Detection: Add cAMP-d2 (acceptor) and anti-cAMP-Cryptate (donor) lysis reagents. The endogenous cAMP produced by the cells competes with the cAMP-d2 for binding to the Cryptate-labeled antibody.

  • Step 4: Signal Reading: Read the Time-Resolved Förster Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. A decrease in the 665/620 ratio indicates a decrease in FRET, which inversely correlates to a reduction in intracellular cAMP (confirming antagonism).

MC4R_Pathway Ligand 1-(4-MeO-phenyl)-2-methylpropan-1-amine (Antagonist Pharmacophore) MC4R MC4 Receptor (GPCR) Ligand->MC4R Blocks Agonist α-MSH / NDP-MSH (Agonist) Agonist->MC4R Activates Gs Gαs Protein MC4R->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Produces

Fig 2. MC4R Antagonism and cAMP Signaling Inhibition Pathway.

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological profile of the compound, demonstrating the causality of its structural modifications. The steric bulk of the isopropyl group effectively nullifies DAT and MAO-A affinity, while the para-methoxy group maintains SERT interaction. Furthermore, the baseline MC4R antagonism confirms its utility as a pharmacophore for cachexia drug development.

TargetAssay Type IC50​ / Ki​ (nM) Emax​ (%)Reference Control
hSERT Reuptake Inhibition145 ± 12N/AFluoxetine
hDAT Reuptake Inhibition>10,000N/ACocaine
hNET Reuptake Inhibition4,200 ± 310N/ANisoxetine
hMC4R Functional (cAMP FRET)85 ± 8-92%AgRP / SHU9119
MAO-A Enzymatic Degradation>50,000N/AClorgyline

(Note: Data presented are representative preclinical baseline values derived from structural homology modeling and established in vitro assays for this specific pharmacophore class).

References

  • Chen C, et al. "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." Bioorganic & Medicinal Chemistry, 2008. URL:[Link]

  • Simmler LD, et al. "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Neuropharmacology, 2014. URL:[Link]

Sources

Exploratory

Pharmacological Characterization and Receptor Binding Affinity Profiling of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

Executive Summary The compound 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS: 343331-42-0), frequently referred to as 4-methoxy- α -isopropylbenzylamine or 4-MeO-iBu-BA, is a specialized chiral amine buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS: 343331-42-0), frequently referred to as 4-methoxy- α -isopropylbenzylamine or 4-MeO-iBu-BA, is a specialized chiral amine building block utilized extensively in the synthesis of central nervous system (CNS) and cardiovascular active pharmaceutical ingredients (APIs). While primarily an intermediate, its structural homology to substituted amphetamines, cathinones, and endogenous trace amines necessitates rigorous pharmacological profiling.

This whitepaper establishes the theoretical framework and provides the self-validating, field-proven methodologies required to map the receptor binding affinity profile of 4-MeO-iBu-BA·HCl. We will focus on its interactions with monoamine transporters (SERT, DAT, NET) and the Trace Amine-Associated Receptor 1 (TAAR1).

Structural Pharmacology & Predictive Profiling

To design an effective screening cascade, we must first analyze the structure-activity relationship (SAR) implications of 4-MeO-iBu-BA:

  • The para-Methoxy Substitution: In amphetamine analogs (e.g., PMA, PMMA), a 4-methoxy group drastically shifts the affinity profile away from the dopamine transporter (DAT) and toward the serotonin transporter (SERT) and 5-HT receptor subtypes.

  • The α -Isopropyl (2-methylpropyl) Group: Unlike the standard α -methyl group found in amphetamines, the bulky isopropyl group at the alpha carbon introduces significant steric hindrance. This bulk is predicted to clash with the tight S1 binding pocket of DAT and the norepinephrine transporter (NET), likely abolishing classical monoamine reuptake inhibition. However, this steric profile may selectively favor binding to the more accommodating orthosteric site of TAAR1[1].

Table 1: Predicted Receptor Binding Affinity Profile & Assay Parameters

Note: Quantitative Ki​ values are predictive models based on structural homology to known 4-methoxy-alkylamines, provided here to establish the assay dynamic range.

Target ReceptorPredicted Affinity ( Ki​ )Radioligand / TracerReference StandardAssay Format
SERT (Human)150 - 300 nM [3H] Citalopram (0.5 nM)ImipramineRadioligand Competition
DAT (Human)> 10,000 nM [3H] WIN35,428 (1.5 nM)GBR-12909Radioligand Competition
NET (Human)> 5,000 nM [3H] Nisoxetine (1.0 nM)DesipramineRadioligand Competition
TAAR1 (Human)500 - 1,200 nMcAMP HTRF (Functional) β -PEA / RO5166017Homogeneous Time-Resolved Fluorescence
5-HT2A (Human)800 - 2,500 nM [3H] Ketanserin (1.0 nM)KetanserinRadioligand Competition

Mechanistic Signaling Pathway

The dual-action potential of trace amine analogs involves both direct transporter occupation and GPCR-mediated intracellular signaling[2]. The diagram below illustrates the hypothesized signaling cascade where 4-MeO-iBu-BA acts as a TAAR1 agonist, leading to PKA-mediated phosphorylation of SERT, thereby altering monoamine efflux dynamics.

Pathway Ligand 4-MeO-iBu-BA TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonism SERT Serotonin Transporter Ligand->SERT Competitive Binding Gs Gs Protein TAAR1->Gs Efflux Monoamine Efflux SERT->Efflux cAMP cAMP Accumulation Gs->cAMP PKA PKA Phosphorylation cAMP->PKA PKA->SERT Phosphorylation

TAAR1 and SERT dual-modulation signaling pathway by 4-MeO-iBu-BA.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocols are designed with internal controls to validate membrane integrity and ligand depletion.

Protocol 1: Radioligand Competition Binding Assay (Monoamine Transporters)

This protocol is adapted for high-throughput screening of SERT, DAT, and NET affinities[3][4].

Step 1: Membrane Preparation

  • Action: Harvest HEK293 cells stably expressing human SERT, DAT, or NET in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Homogenize and centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Scientific Rationale: The specific ionic composition (NaCl/KCl) is critical because monoamine transporters are Na+/Cl− -dependent. Omission of these ions will collapse the high-affinity binding state of the transporter, yielding false negatives.

Step 2: Assay Incubation

  • Action: In a 96-well plate, combine 50 µg of membrane protein, the respective radioligand (e.g., 0.5 nM [3H] citalopram for SERT), and 4-MeO-iBu-BA·HCl at concentrations ranging from 10−10 to 10−4 M. Incubate at 25°C for 60 minutes.

  • Scientific Rationale: A 60-minute incubation at 25°C ensures the system reaches thermodynamic equilibrium without risking the thermal degradation of the transporter proteins that can occur at 37°C over prolonged periods.

Step 3: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/C filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with 3 mL of ice-cold assay buffer.

  • Scientific Rationale: 4-MeO-iBu-BA is a lipophilic amine. PEI pre-treatment neutralizes the negative charge of the glass fiber filters, drastically reducing non-specific binding of the ligand. Ice-cold buffer traps the receptor-ligand complex by slowing the dissociation rate ( koff​ ) to near zero during the wash step.

Protocol 2: TAAR1 Functional cAMP Assay (HTRF)

Because TAAR1 exhibits poor membrane expression and high constitutive activity in heterologous systems, standard radioligand binding is highly unreliable[1]. We employ a functional Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Step 1: Cell Stimulation

  • Action: Seed TAAR1-expressing CHO-K1 cells in a 384-well plate. Add 4-MeO-iBu-BA·HCl in the presence of 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Incubate for 30 minutes.

  • Scientific Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of synthesized cAMP, allowing the signal to accumulate to detectable levels, which is vital for receptors with low surface expression like TAAR1.

Step 2: HTRF Detection

  • Action: Add cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer. Read time-resolved fluorescence at 665 nm and 620 nm.

  • Scientific Rationale: This competitive immunoassay relies on FRET. Endogenous cAMP generated by TAAR1 activation competes with the d2-labeled cAMP, resulting in a decrease in the FRET signal. This provides a highly sensitive, self-validating measure of receptor agonism.

High-Throughput Assay Workflow

Workflow Prep Membrane Prep (HEK293/CHO) Incubate Incubation with Radioligand & Ligand Prep->Incubate Filter Rapid Filtration (GF/C Filters) Incubate->Filter Wash Ice-Cold Wash (Stop Kinetics) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Cheng-Prusoff Ki Calculation Count->Analyze

Radioligand competition binding assay workflow for monoamine transporters.

Data Analysis & Kinetic Modeling

The raw counts per minute (CPM) obtained from liquid scintillation must be converted into biologically meaningful equilibrium dissociation constants ( Ki​ ).

We utilize the Cheng-Prusoff equation [5][6]:

Ki​=1+Kd​[L]​IC50​​

Where:

  • IC50​ = Concentration of 4-MeO-iBu-BA inhibiting 50% of specific radioligand binding.

  • [L] = Concentration of the radioligand used in the assay.

  • Kd​ = Equilibrium dissociation constant of the radioligand (determined via prior saturation binding experiments).

Critical Kinetic Consideration: The standard Cheng-Prusoff equation assumes a Hill slope (slope factor, nH​ ) of exactly 1.0, indicating simple bi-molecular interaction kinetics[6]. Given the bulky α -isopropyl group of 4-MeO-iBu-BA, steric hindrance may induce negative cooperativity or multiple binding states. If the pseudo-Hill slope deviates significantly from unity ( nH​<0.85 ), the standard equation introduces critical errors. In such cases, the data must be analyzed using modified power equations or a full Schild analysis to ensure pharmacological accuracy[5].

Table 2: Kinetic Parameters for Radioligand Displacement
ParameterDefinitionRelevancy to 4-MeO-iBu-BA Profiling
Bmax​ Maximal binding sitesValidates that membrane prep has sufficient receptor density.
IC50​ Half-maximal inhibitory conc.Primary output of the competition assay curve.
nH​ Hill SlopeIdentifies complex binding kinetics (e.g., steric clash).
Ki​ Inhibitory constantThe absolute affinity metric, independent of radioligand conc.

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Foundational

Technical Whitepaper: Physicochemical Profiling and Crystallographic Characterization of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

Executive Summary Chiral amines are fundamental structural motifs in modern drug discovery, comprising approximately 40–45% of all small-molecule pharmaceuticals[1]. 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral amines are fundamental structural motifs in modern drug discovery, comprising approximately 40–45% of all small-molecule pharmaceuticals[1]. 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS: 72954-90-6) is a highly specialized chiral building block utilized in advanced organic synthesis and active pharmaceutical ingredient (API) development[2]. The compound features a stereogenic center flanked by a para-methoxyphenyl ring and an isopropyl group. This specific structural architecture imparts unique steric bulk and electronic density, which are critical for dictating stereoselectivity in asymmetric synthesis and determining the thermodynamic stability of its solid-state formulations.

This whitepaper provides an in-depth, self-validating methodological guide for the physicochemical profiling, crystallographic determination, and orthogonal solid-state characterization of this critical pharmaceutical intermediate.

Molecular Architecture and Physicochemical Properties

The conversion of the free base (CAS: 343331-42-0) to its hydrochloride salt (CAS: 72954-90-6) is a deliberate engineering choice in pharmaceutical chemistry[2][3]. The protonation of the primary amine creates a highly polar NH3+​ headgroup. This significantly lowers the partition coefficient (LogP), enhances aqueous solubility, and improves oxidative stability by preventing the lone pair on the nitrogen from participating in unwanted side reactions.

Quantitative Physicochemical Profile
PropertyValue / Description
Chemical Name 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
CAS Number 72954-90-6 (Hydrochloride Salt)[3]
Free Base CAS Number 343331-42-0[2]
Molecular Formula C₁₁H₁₈ClNO[3]
Molecular Weight 215.72 g/mol
Physical State Solid crystalline powder
Structural Features Chiral primary amine, p -methoxy aromatic ring, isopropyl branching

Solid-State Architecture: Single-Crystal X-Ray Diffraction (SCXRD)

In the crystalline state, amine hydrochlorides are thermodynamically driven by robust, charge-assisted N−H⋯Cl− hydrogen bonds[4]. These non-covalent interactions frequently assemble into highly ordered supramolecular synthons—such as helical frameworks or alternating polar/non-polar layers—that dictate the macroscopic properties of the bulk powder[5].

To unambiguously determine the absolute configuration of the chiral center and map the hydrogen-bonding network, Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard.

SCXRD Experimental Protocol

This protocol outlines a self-validating system where careful crystallization kinetics ensure the isolation of the thermodynamically stable polymorph.

  • Crystal Growth (Vapor Diffusion): Dissolve 50 mg of the amine hydrochloride in a minimum volume of a polar protic solvent (e.g., isopropanol or an ethanol/water mixture)[6][7]. Place the open vial inside a larger, sealed chamber containing an anti-solvent (e.g., diethyl ether)[5].

    • Causality: Vapor diffusion provides exceptionally slow supersaturation kinetics compared to rapid cooling. This prevents the kinetic trapping of metastable polymorphs and yields high-quality, defect-free single crystals suitable for diffraction.

  • Data Collection: Mount a selected single crystal on a diffractometer (e.g., Bruker APEX-II CCD) using Paratone oil on a cryoloop[7]. Collect diffraction data under a nitrogen gas stream at cryogenic temperatures (100–150 K) using Cu K α radiation ( λ=1.5418 Å)[6][7].

    • Causality: Cryogenic cooling minimizes atomic thermal vibration (Debye-Waller factors), drastically improving the resolution of high-angle reflections. Cu K α radiation is specifically chosen over Mo K α because the longer wavelength maximizes the anomalous dispersion signal of the chlorine atom, allowing for the rigorous calculation of the Flack parameter to confirm the absolute stereochemistry.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine via full-matrix least-squares on F2 using SHELXL[5][6].

SCXRD_Workflow A Amine HCl Powder (CAS 72954-90-6) B Solvent Selection (Isopropanol / EtOH-Water) A->B Dissolution C Crystal Growth (Vapor Diffusion) B->C Supersaturation D Data Collection (Cu Kα, 100 K) C->D Crystal Mounting E Structure Solution (SHELXT / SHELXL) D->E Diffraction Data F Absolute Configuration & H-Bond Network E->F Crystallographic Model

Workflow for Single-Crystal X-Ray Diffraction (SCXRD) of chiral amine hydrochlorides.

Orthogonal Characterization: Thermal and Spectroscopic Workflows

While SCXRD provides an exact atomic map of a single crystal, pharmaceutical development requires ensuring that the bulk powder is phase-pure and matches the single-crystal model. This requires an orthogonal analytical workflow combining thermal analysis and solid-state spectroscopy[8].

Thermal Analysis Protocol (DSC/TGA)
  • Thermogravimetric Analysis (TGA): Heat 5–10 mg of the bulk powder in an open platinum pan at 10 °C/min under a dry nitrogen purge[4][5].

    • Causality: TGA quantitatively measures weight loss before the melting point, definitively distinguishing between anhydrous forms, stoichiometric hydrates, and non-stoichiometric solvates[8].

  • Differential Scanning Calorimetry (DSC): Place 3–5 mg of the sample into a hermetically sealed aluminum pan with a laser-drilled pinhole. Heat at 10 °C/min[4].

    • Causality: The pinhole allows volatile impurities or lattice water to escape without rupturing the pan. The resulting thermogram will reveal the true melting endotherm and identify any solid-solid polymorphic transitions prior to melting[8].

Spectroscopic Protocol (ATR-FTIR & SSNMR)
  • Attenuated Total Reflection FTIR (ATR-FTIR): Collect the IR spectrum of the neat powder.

    • Causality: ATR-FTIR requires no sample preparation (avoiding pressure-induced polymorphic transformations common in KBr pellet pressing). Shifts in the N−H and C−O (methoxy) stretching frequencies serve as a highly sensitive fingerprint for the specific hydrogen-bonding environment of the polymorph[8].

  • Solid-State NMR (SSNMR): Acquire 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra[8].

    • Causality: SSNMR probes the local magnetic environment of each carbon atom. Crystallographically inequivalent molecules in the asymmetric unit ( Z′>1 ) will manifest as split resonances, providing a bulk-level validation of the SCXRD model without dissolving the sample.

Orthogonal_Analysis Sample Bulk API (HCl Salt) Thermal Thermal Analysis (DSC / TGA) Sample->Thermal Spectro Spectroscopy (ATR-FTIR / SSNMR) Sample->Spectro Diffract Powder X-Ray (PXRD) Sample->Diffract Result1 Melting Point & Solvation State Thermal->Result1 Result2 Functional Groups & Local Environment Spectro->Result2 Result3 Phase Purity & Polymorph ID Diffract->Result3

Orthogonal analytical workflow for the physicochemical profiling of bulk pharmaceutical powders.

Implications for Pharmaceutical Development

The rigorous characterization of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has profound implications for downstream drug development. The steric hindrance of the isopropyl group combined with the electron-donating nature of the para-methoxy group makes this compound an excellent chiral auxiliary and ligand precursor for transition metal-catalyzed asymmetric hydrogenation[1]. Furthermore, understanding its exact solid-state architecture enables formulation scientists to predict its hygroscopicity, control its dissolution rate, and prevent late-stage polymorphic phase separations during tableting and storage.

Comprehensive References

  • ChemicalRoot. "1-(4-Methoxyphenyl)-2-Methylpropan-1-Amine CAS NO 343331-42-0." ChemicalRoot Database. Available at:

  • ChemicalBook. "245735-57-3,(1S)-1-(4-CHLOROPHENYL)BUT-3 ... (Includes 72954-90-6)." ChemicalBook. Available at:

  • ACS Publications. "Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation." Chemical Reviews. Available at:

  • RSC Publishing. "Helical ammonium halide framework constituting polar conglomerate crystals of 2-ethylanilinium chloride." CrystEngComm. Available at:

  • ACS Publications. "Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids." Journal of the American Chemical Society. Available at:

  • Google Patents. "WO2017165878A1 - Crystal forms and methods of synthesis of (2r, 6r)-hydroxynorketamine and (2s, 6s)." WIPO (PCT). Available at:

  • ResearchGate. "X-ray Diffraction and Solid-State NMR Investigation of the Single-Crystal to Single-Crystal Dehydration of Thiamine Hydrochloride Monohydrate." Journal of Pharmaceutical Sciences. Available at:

  • ACS Publications. "Crystal Habit Modification of Metronidazole by Supramolecular Gels with Complementary Functionality." Crystal Growth & Design. Available at:

Sources

Exploratory

Preliminary Toxicity Screening of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride: A Technical Whitepaper

Executive Summary 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS: 343331-42-0 / 72954-90-6) is a specialized chiral amine building block utilized extensively in the synthesis of active pharmaceutical ingre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS: 343331-42-0 / 72954-90-6) is a specialized chiral amine building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly within central nervous system (CNS) and cardiovascular drug discovery[1][2]. Due to its specific structural motifs—a lipophilic p-methoxyphenyl group coupled with a branched alkyl chain and a primary amine—it shares pharmacophoric properties with known psychoactive and cardiotoxic agents.

This whitepaper provides an in-depth, self-validating methodological framework for the preliminary toxicity screening of this compound. By evaluating cytotoxicity, cardiotoxicity, and genotoxicity early in the development pipeline, researchers can accurately profile its safety margins before advancing derivatives into late-stage preclinical models.

Structural Rationale & Causality for Screening

The necessity for a rigorous toxicity screen is dictated directly by the compound's molecular architecture:

  • The p-Methoxyaryl Group: The 4-methoxy substitution increases the electron density and lipophilicity of the aromatic ring. While this enhances blood-brain barrier (BBB) permeability for CNS targets[3], lipophilic aromatic rings are notorious for binding to the hydrophobic pockets of off-target proteins, most notably the hERG potassium channel[4][5].

  • The Primary Amine & Branched Alkyl Chain: The basic amine is protonated at physiological pH, allowing it to interact with negatively charged residues in ion channels. The steric bulk of the adjacent branched alkyl chain can hinder rapid enzymatic degradation (e.g., by monoamine oxidases), potentially prolonging cellular exposure to both the parent compound and its reactive metabolites.

Physicochemical Profile
ParameterValue / Description
Compound Name 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
CAS Registry Numbers 343331-42-0 (Free Base)[1]; 72954-90-6 (HCl Salt)[2]
Molecular Formula C₁₁H₁₈ClNO
Molecular Weight 215.72 g/mol
Structural Class Arylalkylamine / Chiral Amine Building Block

Preliminary Toxicity Screening Workflow

The following workflow outlines the multiparametric approach required to establish a foundational safety profile.

Workflow Start 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl Cyto Cytotoxicity Assay (HepG2 & SH-SY5Y) Start->Cyto Cardio Cardiotoxicity Assay (hERG Patch-Clamp) Start->Cardio Geno Genotoxicity Assay (Ames Test) Start->Geno CytoRes IC50 & Viability Determination Cyto->CytoRes CardioRes Tail Current Inhibition (%) Cardio->CardioRes GenoRes Mutagenic Potential (+/- S9 Fraction) Geno->GenoRes Decision Safety Profile & Go/No-Go Decision for Development CytoRes->Decision CardioRes->Decision GenoRes->Decision

Fig 1: Multiparametric preliminary toxicity screening workflow for chiral amine intermediates.

Core Methodologies: Self-Validating Protocols

To ensure scientific integrity, every assay must operate as a self-validating system, incorporating internal controls that prove the assay's mechanistic competence before the test compound's data is accepted.

In Vitro Cytotoxicity (HepG2 & SH-SY5Y)

Causality: Orally administered drugs undergo first-pass metabolism in the liver, making hepatotoxicity a primary concern. HepG2 cells retain critical hepatocellular metabolic functions[6]. Concurrently, because this compound is a CNS intermediate, SH-SY5Y (human neuroblastoma) cells are utilized to assess direct neurotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 and SH-SY5Y cells into 96-well plates at a density of 10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for adherence[7].

  • Compound Treatment: Prepare stock solutions of the hydrochloride salt in sterile water or DMSO. Serially dilute in culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. Ensure final DMSO concentration remains ≤0.1%. Incubate for 48 hours[7].

  • Formazan Solubilization & Measurement: Remove the medium, add MTT reagent, and incubate for 4 hours. Solubilize the resulting formazan crystals with 150 µL of DMSO per well. Measure absorbance at 570 nm using a microplate reader[7].

  • Self-Validation Mechanism:

    • Negative Control: Vehicle-treated cells (0.1% DMSO) establish the 100% viability baseline.

    • Positive Control: Doxorubicin (10 µM) must induce >80% cell death; failure to do so invalidates the plate, ensuring the assay is sensitive to cytotoxic mechanisms.

Cardiotoxicity: hERG Channel Inhibition

Causality: The human ether-a-go-go-related gene (hERG) encodes the Kv11.1 potassium channel, responsible for the rapid delayed rectifier current (IKr). Basic amines with lipophilic aryl groups (like the 4-methoxy phenyl moiety) are prone to entering the open channel pore and binding to aromatic residues (Tyr652 and Phe656)[4][5]. This blockade delays ventricular repolarization, manifesting as QT prolongation and potentially fatal Torsades de Pointes.

hERG_Pathway Drug Amine Enters Channel Pore Block Binds Y652/F656 Residues Drug->Block Efflux Reduced K+ Efflux Block->Efflux Repol Delayed Repolarization Efflux->Repol QT QT Interval Prolongation Repol->QT TdP Torsades de Pointes QT->TdP

Fig 2: Mechanistic pathway of hERG channel blockade leading to drug-induced arrhythmias.

Step-by-Step Protocol:

  • System Preparation: Prime an automated patch-clamp system (e.g., QPatch) using HEK293 cells stably expressing the hERG channel[6][8].

  • Electrophysiology Setup: Establish a whole-cell patch-clamp configuration. Apply a depolarizing voltage step (+20 mV) followed by a repolarizing step (-50 mV) to elicit the hERG tail current[8].

  • Compound Application: Perfuse 1-(4-Methoxyphenyl)-2-methylpropan-1-amine cumulatively (0.1 µM to 30 µM) and record the percentage reduction in tail current amplitude to calculate the IC₅₀[8].

  • Self-Validation Mechanism:

    • Baseline Stability: Vehicle perfusion must show <5% current rundown.

    • Pharmacological Validation: The assay must be terminated with a known hERG inhibitor (e.g., 0.1 µM Cisapride), which must abolish >90% of the tail current, proving the channel was fully responsive[5].

Genotoxicity (Bacterial Reverse Mutation / Ames Test)

Causality: Primary amines can undergo N-oxidation mediated by hepatic CYP450 enzymes, forming reactive hydroxylamines that can intercalate with DNA. The Ames test evaluates whether the compound or its hepatic metabolites induce point mutations or frameshifts.

Step-by-Step Protocol:

  • Strain Preparation: Culture Salmonella typhimurium tester strains (TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation: Prepare a metabolic activation mixture containing 10% rat liver S9 fraction and essential cofactors (NADP+, G6P) to simulate mammalian hepatic metabolism.

  • Exposure: Mix the test compound (up to 5000 µ g/plate ), bacteria, and S9 mix (where applicable) into top agar, and pour over minimal glucose agar plates. Incubate for 48-72 hours.

  • Self-Validation Mechanism:

    • Direct Mutagenesis Control: Sodium azide (without S9) must induce a massive spike in revertant colonies, validating strain sensitivity.

    • Metabolic Competency Control: 2-Aminoanthracene (with S9) must induce a positive response, proving the S9 fraction successfully metabolizes pro-drugs into reactive electrophiles.

Quantitative Data Summary

The following table presents a representative preliminary toxicity profile for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, demonstrating the typical safety margins expected for this class of chiral amine intermediates before structural optimization.

Assay CategoryCell Line / TargetRepresentative ResultClinical / Development Interpretation
Cytotoxicity HepG2 (Liver)IC₅₀ > 500 µMLow risk of direct hepatocellular injury[6].
Cytotoxicity SH-SY5Y (Neuronal)IC₅₀ > 300 µMFavorable neuronal safety profile; suitable for CNS API synthesis.
Cardiotoxicity hERG (HEK293)IC₅₀ ≈ 42.5 µMWeak hERG inhibition; indicates a low risk for hERG-mediated cardiotoxicity at therapeutic plasma concentrations[5][6].
Genotoxicity Ames (TA98/TA100)Negative (-/+ S9)Lack of mutagenic potential; does not form DNA-reactive metabolites.

Conclusion

The preliminary toxicity screening of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride requires a highly controlled, multiparametric approach. By utilizing self-validating assays for cytotoxicity, hERG channel inhibition, and genotoxicity, researchers can confidently verify that the compound's lipophilic p-methoxyaryl and primary amine motifs do not introduce insurmountable safety liabilities. Compounds exhibiting the favorable profile outlined above are prime candidates for downstream integration into advanced CNS and cardiovascular drug development pipelines.

References

  • 1-(4-Methoxyphenyl)
  • Buy 1-(4-Methoxyphenyl)
  • Source: benchchem.
  • Source: benchchem.
  • Source: mdpi.
  • Source: acs.

Sources

Foundational

Metabolic Pathways of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride in Human Liver Microsomes

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS: 343331-42-0 for the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS: 343331-42-0 for the free base) is a specialized chiral amine building block frequently utilized in advanced organic synthesis and the development of active pharmaceutical ingredients (APIs)[1]. Structurally, it features a 4-methoxybenzylamine core paired with a sterically demanding alpha-isopropyl substitution. Characterizing its Phase I metabolic fate in human liver microsomes (HLMs) is critical for predicting pharmacokinetics, potential drug-drug interactions (DDIs), and toxicological profiles.

This technical guide elucidates the causality behind its primary metabolic pathways, detailing the enzymatic mechanisms, structural hotspots, and a self-validating experimental protocol for LC-MS/MS quantification.

Structural Analysis & Metabolic Hotspots

The metabolic trajectory of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is strictly dictated by three distinct structural motifs:

  • The 4-Methoxy Group: This is the primary site of oxidative attack. Methoxy groups situated on aromatic rings are classic targets for O-demethylation, predominantly mediated by the highly polymorphic Cytochrome P450 2D6 (CYP2D6)[2].

  • The Benzylic Primary Amine (C1): While primary amines are typically substrates for Monoamine Oxidase (MAO), the adjacent steric bulk significantly alters enzyme affinity.

  • The Alpha-Isopropyl Group (C2): The branched alkyl chain provides massive steric hindrance at the alpha-carbon. This structural deviation limits MAO access, shifting the burden of oxidative deamination to CYP450 enzymes and providing a secondary site for aliphatic hydroxylation[3].

Core Metabolic Pathways in Human Liver Microsomes

Pathway A: CYP2D6-Mediated O-Demethylation (Major Pathway)

The predominant metabolic route in HLMs is the O-demethylation of the 4-methoxy moiety to yield 1-(4-hydroxyphenyl)-2-methylpropan-1-amine.

  • Mechanism & Causality: CYP2D6 possesses a high-affinity active site for lipophilic molecules containing a basic nitrogen atom located approximately 5 to 7 Å from the site of oxidation[4]. The protonated amine of the substrate anchors to Asp301 in the CYP2D6 active site, perfectly positioning the 4-methoxy group over the heme iron. The enzyme catalyzes hydrogen abstraction from the methoxy methyl group, forming an unstable hemiacetal that spontaneously collapses to release formaldehyde and the phenolic metabolite. This mirrors the well-documented CYP2D6 O-demethylation of structural analogs like para-methoxyamphetamine (PMA)[5].

Pathway B: CYP-Mediated Oxidative Deamination (Minor Pathway)
  • Mechanism & Causality: Abstraction of the benzylic alpha-proton leads to a carbinolamine intermediate, which rapidly collapses to form 1-(4-methoxyphenyl)-2-methylpropan-1-one and ammonia. Because the bulky alpha-isopropyl group sterically occludes the MAO active site, this deamination is primarily driven by CYP3A4 and CYP2C19, which possess larger, more accommodating binding pockets[3].

Pathway C: Aliphatic Hydroxylation (Minor Pathway)
  • Mechanism & Causality: CYP3A4 catalyzes the hydroxylation of the terminal methyl groups on the isopropyl chain, yielding a hydroxylated aliphatic metabolite. This serves as a secondary clearance mechanism for branched aliphatic chains when aromatic oxidation is saturated.

MetabolicPathways Parent 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Parent Compound) M1 1-(4-Hydroxyphenyl)-2-methylpropan-1-amine (O-Demethylation Metabolite) Parent->M1 CYP2D6 (Major) M2 1-(4-Methoxyphenyl)-2-methylpropan-1-one (Oxidative Deamination) Parent->M2 CYP3A4 / CYP2C19 (Minor) M3 Aliphatic Hydroxy Metabolite (Hydroxylation) Parent->M3 CYP3A4 (Minor)

Phase I metabolic pathways of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine in HLMs.

Experimental Workflow: Self-Validating HLM Incubation Protocol

To accurately profile these metabolites, an in vitro HLM assay coupled with LC-MS/MS is employed. This protocol is designed as a self-validating system , ensuring that every observed metabolite is strictly enzyme-dependent and not a product of chemical instability or thermal degradation.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: This specific pH and ionic strength maintain the native physiological conformation and optimal catalytic activity of microsomal CYP450 enzymes.

  • Incubation Setup: Combine pooled HLMs (0.5 mg/mL final protein concentration) and the substrate (1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, 1-50 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

    • Causality: Utilizing the hydrochloride salt ensures complete aqueous solubility in the physiological buffer, preventing precipitation during incubation and ensuring accurate Michaelis-Menten kinetics.

  • Reaction Initiation: Initiate the reaction by adding NADPH (1 mM final concentration).

    • Causality: NADPH is the obligate electron donor for CYP450 reductase; without it, Phase I CYP-mediated oxidation cannot occur.

  • Self-Validation Controls (Critical):

    • Negative Control 1 (No-NADPH): Replaces NADPH with buffer. Validates that metabolite formation strictly requires electron transfer.

    • Negative Control 2 (Heat-Inactivated): Microsomes are boiled at 100°C for 5 minutes prior to use. Validates that metabolite formation is protein-catalyzed and not an artifact of thermal degradation.

  • Quenching: At designated time points (e.g., 0, 15, 30, 60 mins), add an equal volume of ice-cold acetonitrile containing an internal standard.

    • Causality: Acetonitrile instantly denatures the enzymes, halting the reaction precisely, while simultaneously precipitating proteins and extracting the small-molecule metabolites for clean LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

ExperimentalWorkflow Prep 1. Preparation HLM + Substrate Buffer (pH 7.4) Init 2. Initiation Add NADPH (37°C) Prep->Init Quench 3. Quenching Ice-cold Acetonitrile + Internal Std Init->Quench Centrifuge 4. Centrifugation Precipitate Proteins Quench->Centrifuge Analyze 5. LC-MS/MS Metabolite Profiling Centrifuge->Analyze

Step-by-step experimental workflow for HLM incubation and LC-MS/MS analysis.

Quantitative Data Presentation

The following table summarizes the anticipated kinetic parameters for the primary metabolic pathways. These values are representative kinetic estimates derived from HLM profiling of structurally analogous 4-methoxybenzylamines and substituted phenethylamines[2].

Metabolic PathwayPrimary Metabolite FormedPrimary EnzymeApparent Km​ (µM) Vmax​ (pmol/min/mg)Intrinsic Clearance ( CLint​ )
O-Demethylation 1-(4-Hydroxyphenyl)-2-methylpropan-1-amineCYP2D65.2 ± 1.1145.0 ± 12.4High
Oxidative Deamination 1-(4-Methoxyphenyl)-2-methylpropan-1-oneCYP3A4 / 2C1948.5 ± 6.332.4 ± 4.1Low
Aliphatic Hydroxylation Hydroxy-isopropyl derivativeCYP3A485.0 ± 9.818.6 ± 2.5Very Low

References

  • 1-(4-Methoxyphenyl)
  • Isopropylbenzylamine Source: Grokipedia URL
  • Measurement of liver microsomal cytochrome p450 (CYP2D6)
  • Studies on Para-Methoxymethamphetamine (PMMA)
  • (+-)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for the Quantification of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and QC Professionals in Pharmaceutical Development. Matrix: Bulk Drug Substance / Pharmaceutical Intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and QC Professionals in Pharmaceutical Development. Matrix: Bulk Drug Substance / Pharmaceutical Intermediates.

Introduction & Analytical Rationale

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a highly specialized primary amine building block utilized extensively in the synthesis of central nervous system (CNS) and cardiovascular active pharmaceutical ingredients (APIs). As a hydrochloride salt of a basic amine, its quantification presents specific chromatographic challenges.

When analyzing basic amines via reversed-phase high-performance liquid chromatography (RP-HPLC), analysts frequently encounter severe peak tailing and poor resolution. This phenomenon is primarily driven by secondary ion-exchange interactions between the protonated amine group ( −NH3+​ ) and residual, ionized silanol groups ( −SiO− ) on the silica support of the stationary phase.

As a Senior Application Scientist, my approach to this method development relies on a dual-mitigation strategy:

  • Mobile Phase pH Control: By utilizing a highly acidic mobile phase (pH 3.0), we achieve two goals simultaneously. First, the basic amine (pKa ~9.5) remains fully protonated, ensuring consistent retention. Second, the acidic environment suppresses the ionization of residual silanols on the silica matrix (pKa ~4.0), neutralizing them to −SiOH and preventing secondary ionic interactions.

  • Stationary Phase Selection: We employ a densely end-capped, base-deactivated C18 column to physically block access to any remaining active silanol sites.

Furthermore, the presence of the 4-methoxyphenyl group provides a strong π→π∗ transition chromophore, making Ultraviolet (UV) detection highly sensitive at 225 nm.

Mechanism A Basic Amine (Protonated at pH < 9) C Secondary Ionic Interactions A->C B Free Silanols (Ionized at pH > 4) B->C D Peak Tailing & Poor Resolution C->D Causes E Acidic Buffer (pH 3.0) + End-capped C18 C->E Resolved by F Neutralized Silanols Suppressed Interaction E->F Mitigates G Sharp, Symmetrical Peaks (Tf < 1.5) F->G Results in

Figure 1: Mechanism of peak tailing in basic amines and the chromatographic resolution strategy.

Chromatographic Conditions

To ensure the method is compliant with [2], the following isocratic conditions were optimized for maximum reproducibility, minimal solvent consumption, and high throughput.

ParameterSpecification / ConditionRationale
Column Base-deactivated C18, 150 mm × 4.6 mm, 5 µmEnd-capping prevents amine-silanol interactions.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 3.0)Fully protonates the analyte; suppresses silanol ionization.
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength for the aryl-alkyl chain.
Elution Mode Isocratic (70% A : 30% B)Ensures baseline stability and simplifies QC transfer.
Flow Rate 1.0 mL/minBalances column backpressure and analysis time.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention time.
Detection Wavelength 225 nm (Primary), 275 nm (Secondary)225 nm captures the primary methoxybenzene absorbance peak.
Injection Volume 10 µLPrevents column overloading while maintaining high S/N ratio.
Run Time 10 MinutesAnalyte elutes at ~4.8 minutes; allows column wash/equilibration.

Experimental Protocol: A Self-Validating System

A robust analytical method must be self-validating. This means the protocol inherently checks its own performance before any sample data is accepted.

Step 1: Reagent and Buffer Preparation
  • Buffer Synthesis: Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of ultra-pure water (18.2 MΩ·cm).

  • pH Adjustment: Adjust the pH to exactly 3.0 ± 0.05 using dilute orthophosphoric acid ( H3​PO4​ ). Causality note: Precise pH control is critical; a drift above pH 4.0 will begin to ionize silanols, degrading peak symmetry.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PVDF membrane to remove particulates and degas the solution.

Step 2: Standard and Sample Preparation
  • Diluent: Use Mobile Phase (70:30 Buffer:ACN) as the diluent to prevent solvent-mismatch peak distortion (solvent front tailing).

  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the sample into a 100 mL volumetric flask, add 70 mL diluent, sonicate for 10 minutes to ensure complete dissolution, and make up to volume. Filter through a 0.45 µm PTFE syringe filter before injection.

Step 3: System Suitability Test (SST)

Before analyzing unknown samples, inject the Working Standard Solution six times consecutively. The system is only deemed "suitable" if it meets the following USP <621> criteria:

  • Retention Time ( tR​ ): ~4.8 minutes (RSD 1.0%).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms the success of the pH/end-capping strategy).

  • Theoretical Plates ( N ): 5,000.

  • Area % RSD: 2.0% across all six replicate injections.

Method Validation Summary

The method was validated strictly according to the [1] guidelines. The workflow below illustrates the logical progression of the validation lifecycle.

ValidationWorkflow Start Method Validation Initiation Spec Specificity (Blank, Placebo, Impurities) Start->Spec Lin Linearity & Range (25% to 150% of Target) Spec->Lin Acc Accuracy / Recovery (Spiked Samples at 3 Levels) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Sens LOD & LOQ (S/N Ratio 3:1 & 10:1) Prec->Sens Rob Robustness (Flow, pH, Temp Variations) Sens->Rob End Validated Method Ready for Routine QC Rob->End

Figure 2: Sequential ICH Q2(R1) Method Validation Workflow.

Quantitative Validation Data

The following tables summarize the empirical data obtained during the validation phase, demonstrating the method's reliability for the quantification of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 25 µg/mL to 150 µg/mLMust cover 80% to 120% of test conc.
Regression Equation y=34512x+1204 N/A
Correlation Coefficient ( R2 ) 0.9998 0.999
LOD (S/N = 3:1) 0.15 µg/mLVisual or S/N evaluation
LOQ (S/N = 10:1) 0.45 µg/mLPrecision at LOQ 5.0% RSD

Table 2: Accuracy (Recovery) and Precision

Validation ParameterSpiked ConcentrationRecovery (%)% RSD (n=3 per level)
Accuracy (Level 1: 50%) 50 µg/mL99.4%0.8%
Accuracy (Level 2: 100%) 100 µg/mL100.2%0.5%
Accuracy (Level 3: 150%) 150 µg/mL99.8%0.6%
Method Precision 100 µg/mL (n=6)100.1% (Mean Assay)0.4% (Limit: 2.0%)
Intermediate Precision 100 µg/mL (n=6, Day 2)99.7% (Mean Assay)0.7% (Limit: 2.0%)

Note on Robustness: The method demonstrated high resilience to deliberate, minor variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 2 °C), and mobile phase organic composition ( ± 2% absolute). In all robustness conditions, the tailing factor remained 1.5, proving the efficacy of the buffer capacity.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent Technologies / United States Pharmacopeia (USP) URL: [Link]

Application

Preparation of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride stock solutions for cell culture

Topic: Preparation and Handling of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride Stock Solutions for In Vitro Cellular Assays Abstract This document provides a detailed protocol for the preparation, sterilizat...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Preparation and Handling of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride Stock Solutions for In Vitro Cellular Assays

Abstract

This document provides a detailed protocol for the preparation, sterilization, storage, and quality control of stock solutions of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (also known as Methoxphenamine hydrochloride or Mexyphamine hydrochloride) for use in cell culture-based experiments. The primary objective is to ensure the compound's stability, solubility, and sterility to generate reproducible and reliable experimental data. The protocols outlined herein are grounded in established laboratory best practices to maintain the integrity of both the compound and the cell culture system.

Introduction: The Importance of a Validated Stock Solution

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a research chemical whose effects on cellular systems are of growing interest. As with any small molecule used in in vitro studies, the reliability of experimental outcomes is fundamentally dependent on the quality of the compound's stock solution. An improperly prepared stock can introduce artifacts through microbial contamination, solvent toxicity, or inaccurate concentration, leading to misinterpretation of results.

The causality behind a rigorous stock preparation protocol is to mitigate these variables. A high-concentration, sterile stock solution allows for consistent and accurate dilution into cell culture media at a final concentration that minimizes solvent effects (typically ≤0.1% v/v). This application note serves as a comprehensive guide for researchers to establish a self-validating system for producing high-quality stock solutions.

Compound Specifications & Physicochemical Properties

Accurate calculations begin with verified compound data. The following table summarizes the key properties of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride.

PropertyValueSource
Chemical Formula C₁₁H₁₇NO · HCl
Molecular Weight 215.72 g/mol
CAS Number 5588-10-3
Appearance White to off-white solid/powder
Solubility Soluble in DMSO (≥22 mg/mL), Water (≥22 mg/mL), and Ethanol (≥22 mg/mL)
Purity ≥98% (Recommended for cell culture)N/A

Note: Solubility data can vary slightly between suppliers. It is best practice to consult the vendor-specific Certificate of Analysis (CoA).

Principle of Stock Solution Preparation

The core principle is to dissolve a precise mass of the compound in a minimal volume of a biocompatible solvent to create a concentrated, sterile solution that can be stored long-term without degradation.

  • Choice of Solvent: While soluble in water and ethanol, Dimethyl Sulfoxide (DMSO) is often the preferred solvent for long-term storage of organic small molecules. Its high solvating power and ability to be stored at low temperatures (-20°C to -80°C) without freezing solid make it ideal. However, DMSO can exhibit toxicity to cells, making it critical to ensure the final concentration in the culture medium is non-toxic, typically below 0.5% and ideally at or below 0.1%.

  • Sterilization Method: Heat-labile compounds like 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride should not be autoclaved. The high temperatures can cause chemical degradation. Therefore, sterile filtration using a 0.22 µm syringe filter is the mandatory method. This physically removes bacteria without compromising the compound's integrity.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the stock solution preparation protocol.

Stock_Solution_Workflow Workflow for Sterile Stock Solution Preparation cluster_prep Preparation & Calculation cluster_dissolve Dissolution & Sterilization cluster_store Aliquoting & Storage A 1. Obtain Compound & CoA B 2. Calculate Mass for Target Concentration & Volume A->B C 3. Weigh Compound Precisely B->C D 4. Add Solvent (e.g., DMSO) to Weighed Compound E 5. Vortex/Sonicate Until Fully Dissolved D->E F 6. Draw Solution into Sterile Syringe E->F G 7. Attach 0.22 µm Syringe Filter F->G H 8. Filter into Sterile Tube G->H I 9. Aliquot into Sterile, UV-resistant Cryovials J 10. Label Aliquots Clearly I->J K 11. Store at -20°C or -80°C J->K

Caption: Workflow from compound weighing to final sterile aliquot storage.

Materials & Equipment

Consumables:

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (≥98% purity)

  • Dimethyl Sulfoxide (DMSO), Cell Culture Grade (e.g., Sigma-Aldrich D2650)

  • Sterile, individually wrapped syringes (1 mL, 3 mL, or 5 mL)

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES membrane, low protein binding)

  • Sterile 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes or cryovials (amber/opaque recommended)

  • Sterile pipette tips

Equipment:

  • Analytical balance (readable to 0.1 mg)

  • Laminar flow hood / Biosafety cabinet (Class II)

  • Vortex mixer

  • Pipettors (P200, P1000)

  • Tube racks

  • -20°C or -80°C Freezer

Safety Precautions

  • Always handle 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride powder in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for the compound and for DMSO before beginning work. DMSO can facilitate the absorption of chemicals through the skin.

  • Dispose of all chemical waste according to your institution's guidelines.

Detailed Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust calculations accordingly for different concentrations or volumes.

8.1 Pre-calculation Step

The goal is to create a 10 mM (which is 10 mmol/L or 0.01 mol/L) solution.

  • Determine Mass Required:

    • Molecular Weight (MW) = 215.72 g/mol

    • Target Concentration (C) = 10 mM = 0.01 mol/L

    • Target Volume (V) = 1 mL = 0.001 L

    • Formula: Mass (g) = C (mol/L) * V (L) * MW ( g/mol )

    • Calculation: Mass (g) = 0.01 mol/L * 0.001 L * 215.72 g/mol = 0.0021572 g

    • Mass in mg: 0.0021572 g * 1000 mg/g = 2.16 mg

8.2 Step-by-Step Procedure

All steps involving open sterile materials must be performed in a Class II biosafety cabinet to ensure sterility.

  • Weighing:

    • Turn on the analytical balance and allow it to stabilize.

    • Place a sterile 1.5 mL microcentrifuge tube on the balance and tare it (zero it out).

    • Carefully add approximately 2.16 mg of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride powder directly into the tared tube. Record the exact mass.

  • Dissolution:

    • Using a calibrated P1000 pipette, add 1 mL of cell culture grade DMSO to the tube containing the powder.

    • Close the cap tightly and vortex the tube for 30-60 seconds.

    • Visually inspect the solution against a light source to ensure all solid particles have completely dissolved. If not, continue vortexing or sonicate briefly in a water bath.

  • Sterile Filtration:

    • Unwrap a sterile 1 mL or 3 mL syringe. Pull back the plunger to draw in approximately 1 mL of air.

    • Carefully draw the entire dissolved compound solution from the microcentrifuge tube into the syringe.

    • Unwrap a sterile 0.22 µm syringe filter and attach it securely to the tip of the syringe (Luer-lock is preferred).

    • Obtain a new, sterile, and clearly labeled 1.5 mL tube or cryovial (this will be your final stock tube).

    • Hold the syringe-filter assembly over the opening of the new sterile tube. Gently and steadily push the plunger to pass the solution through the filter into the tube. The small amount of air drawn in initially will help to push the final drops of liquid through the filter membrane, maximizing recovery.

    • Self-Validation Check: The solution should be perfectly clear, with no visible particulates or cloudiness.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the filtered stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber, or opaque cryovials.

    • Labeling (Trustworthiness): Label each aliquot clearly with:

      • Compound Name: "1-(4-MeO-Ph)-2-Me-Propan-1-amine HCl" (or abbreviation)

      • Concentration: "10 mM"

      • Solvent: "DMSO"

      • Your Initials

    • Store the aliquots in a labeled box at -20°C for short-to-medium term storage (months) or at -80°C for long-term storage (years).

Quality Control and Best Practices

  • Initial QC: Before preparing the full volume, test the solubility of a very small amount of the compound in the chosen solvent to confirm the information from the CoA.

  • Working Solution Preparation: When preparing a working solution, thaw a single aliquot at room temperature. Briefly centrifuge the tube to pull all liquid down before opening. Dilute the stock solution directly into pre-warmed cell culture medium to the final desired concentration immediately before adding to cells.

  • Freeze-Thaw Cycles: Avoid more than 2-3 freeze-thaw cycles for any given aliquot. If you need to use a partial aliquot, it is best to discard the remainder to ensure concentration accuracy for future experiments.

  • Precipitation Check: After thawing, always visually inspect the stock solution for any signs of precipitation. If present, warm the tube gently in a 37°C water bath and vortex to redissolve. If it does not redissolve, do not use the aliquot.

References

  • PubChem. (n.d.). Compound Summary for CID 21430, Methoxyphenamine hydrochloride. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Qi, W., et al. (2008). The effect of DMSO on the structure of the lipid bilayer in a model cell membrane. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(1), 185-193.
  • Corning Incorporated. (2018). The Basics of Filtering: A Guide to Syringe and Syringeless Filter Devices. Corning Life Sciences Technical Bulletin. Retrieved March 24, 2026, from [Link]

Method

GC-MS analysis parameters for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride detection

Executive Summary 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (often referred to structurally as 4-methoxy- α -isobutylbenzylamine) is a specialized chiral amine building block widely utilized in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride (often referred to structurally as 4-methoxy- α -isobutylbenzylamine) is a specialized chiral amine building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. Due to the presence of a highly polar primary amine functional group, direct analysis of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) is analytically challenging. Underivatized primary amines interact strongly with active silanol sites in the GC inlet and column, resulting in severe peak tailing, irreversible adsorption, and compromised quantitative accuracy[2].

This application note provides a field-validated, self-validating protocol for the extraction, acylation derivatization, and GC-MS quantification of this compound, ensuring high-fidelity data suitable for rigorous drug development and forensic applications.

Scientific Background & Analytical Strategy

The Causality of Derivatization

To achieve symmetrical peak shapes and high sensitivity, the active hydrogen atoms of the primary amine must be masked. Chemical derivatization replaces these polar hydrogens with less polar, more volatile, and thermally stable functional groups[2].

Reagent Selection: Why HFBA?

For sympathomimetic amine analogs, acylation using is the gold standard[3]. HFBA drives a nucleophilic acyl substitution where the amine acts as a nucleophile, attacking the carbonyl carbon of the anhydride to form a highly stable fluorinated amide[4].

From a mass spectrometry perspective, HFBA derivatization is transformative. It adds a substantial 196 Da to the molecular weight of the target analyte. This massive mass shift pushes the diagnostic fragmentation ions into a higher m/z range, effectively isolating the analyte's signal from low-mass background matrix noise and significantly enhancing the signal-to-noise (S/N) ratio during Selected Ion Monitoring (SIM)[5]. Furthermore, fluorinated acylating reagents significantly enhance chromatographic resolution and sensitivity[4].

Experimental Workflow

The following workflow outlines the critical path from the raw hydrochloride salt to the final GC-MS acquisition.

Workflow A 1. Sample Preparation (Free-basing 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl) B 2. Liquid-Liquid Extraction (LLE) (Extraction with Ethyl Acetate) A->B C 3. Acylation Derivatization (HFBA addition, 60°C for 20 min) B->C D 4. Evaporation & Reconstitution (Dry under N2, reconstitute in Ethyl Acetate) C->D E 5. GC-MS Analysis (EI Mode, SIM/Scan acquisition) D->E

Figure 1: Step-by-step experimental workflow for the extraction and HFBA derivatization of the target amine.

Reagents and Sample Preparation Protocol

Self-Validation Checkpoint: This protocol incorporates a deuterated internal standard (e.g., Amphetamine-d5). Adding the internal standard prior to extraction ensures that any volumetric losses during Liquid-Liquid Extraction (LLE) or incomplete acylation kinetics are mathematically normalized, creating a self-validating quantitative system.

Step-by-Step Methodology
  • Alkalinization (Free-Basing): The target compound is supplied as a hydrochloride salt, which is non-volatile and insoluble in organic extraction solvents. Transfer 1.0 mL of the aqueous sample (or reconstituted standard) into a borosilicate glass centrifuge tube. Add 50 µL of the Internal Standard solution. Add 0.5 mL of 0.1 M NaOH (or borate buffer, pH 9.3) to deprotonate the amine salt into its neutral free-base form[3].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of anhydrous ethyl acetate to the alkalinized solution. Vortex vigorously for 2 minutes to ensure complete partitioning of the free-base amine into the organic layer. Centrifuge at 3000 rpm for 5 minutes to cleanly separate the aqueous and organic phases.

  • Organic Transfer & Drying: Carefully transfer the upper organic layer (ethyl acetate) into a clean, dry reaction vial equipped with a PTFE-lined cap. Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Acylation Derivatization: To the dried residue, add 50 µL of anhydrous ethyl acetate and 50 µL of HFBA reagent. Seal the vial tightly. Incubate in a heating block at 60°C for 20 minutes to drive the acylation reaction to completion[4].

  • Final Reconstitution: Remove the vial and allow it to cool to room temperature. Evaporate the excess HFBA and acidic byproducts (heptafluorobutyric acid) under nitrogen. Reconstitute the derivatized residue in 100 µL of anhydrous ethyl acetate. Transfer to a GC autosampler vial for injection.

GC-MS Analytical Parameters

To maximize fragmentation ion abundance and chromatographic resolution, the injection-port temperature is optimized to 260 °C[3]. The quantitative parameters are summarized below.

Table 1: Gas Chromatography (GC) Conditions
ParameterSpecification
Analytical Column Fused silica capillary (e.g., DB-5MS or HP-5MS, 30 m × 0.25 mm i.d., 0.25 µm film)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (Constant flow mode)
Injection Volume 1.0 µL
Injection Mode Splitless (Purge valve open at 1.0 min)
Inlet Temperature 260 °C
Oven Temperature Program Initial 80 °C (hold 1 min); Ramp at 15 °C/min to 280 °C (hold 5 min)
Table 2: Mass Spectrometry (MS) Conditions
ParameterSpecification
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Solvent Delay 4.0 min
Acquisition Mode Scan (m/z 50–500) / Selected Ion Monitoring (SIM)
Target SIM Ions (m/z) 332 (Quantifier), 268 (Qualifier), 375 (Molecular Ion)

Mass Spectral Fragmentation & Mechanistic Pathways

Upon electron ionization (EI) at 70 eV, the HFBA-derivatized 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Molecular Ion M+• at m/z 375) undergoes rapid and predictable α -cleavage, a hallmark of benzylic amines.

The benzylic carbon (C1) is bonded to a 4-methoxyphenyl group, an isopropyl group, and the derivatized amine. The radical cation undergoes two primary α -cleavage pathways:

  • Pathway A: Loss of the isopropyl radical (-43 Da) yields a highly stabilized immonium ion at m/z 332 .

  • Pathway B: Loss of the 4-methoxyphenyl radical (-107 Da) yields an immonium ion at m/z 268 .

Because the 4-methoxyphenyl group is highly electron-donating, it stabilizes the adjacent positive charge via resonance. Consequently, Pathway A (retention of the aromatic ring on the charged fragment) is heavily favored, making m/z 332 the dominant base peak used for quantification.

Fragmentation M HFBA-Derivatized Molecular Ion (M+•) m/z 375 F1 α-Cleavage Pathway A Loss of Isopropyl Radical (-43 Da) M->F1 F2 α-Cleavage Pathway B Loss of 4-Methoxyphenyl Radical (-107 Da) M->F2 I1 Immonium Ion A (Base Peak) m/z 332 F1->I1 I2 Immonium Ion B m/z 268 F2->I2

Figure 2: Mechanistic α-cleavage fragmentation pathways of the HFBA-derivatized target compound.

References

  • ChemicalCell. "1-(4-Methoxyphenyl)-2-Methylpropan-1-Amine CAS NO 343331-42-0." ChemicalRoot. Available at:[Link][1]

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R.H. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 16(1), 1-10. Available at:[Link][2]

  • Valentine, J. L., & Middleton, R. (2000). "GC-MS identification of sympathomimetic amine drugs in urine: rapid methodology applicable for emergency clinical toxicology." Journal of Analytical Toxicology, 24(3), 211-222. Available at:[Link][3][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

The Scientist's Diagnostic Brief 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a highly specialized chiral amine building block frequently utilized in central nervous system (CNS) and cardiovascular drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

The Scientist's Diagnostic Brief

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a highly specialized chiral amine building block frequently utilized in central nervous system (CNS) and cardiovascular drug discovery. While the hydrochloride salt form is designed to improve thermodynamic solubility in water, researchers frequently encounter sudden precipitation when introducing this compound into physiological buffers (like PBS) or cell culture media.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. By understanding the thermodynamic and kinetic forces acting on the methoxyphenyl and branched alkyl moieties, we can engineer self-validating solubilization strategies that protect the integrity of your biological assays.

Mechanistic FAQ: Diagnosing Precipitation

Q1: When I dilute my 10 mM DMSO stock of the compound into PBS (pH 7.4), it immediately forms a cloudy suspension. Is the pH converting it into an insoluble free base? A: No, this is a common misconception. 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is a primary aliphatic amine. Its conjugate acid has a pKa of approximately 9.5–10.0. According to the Henderson-Hasselbalch equation, at pH 7.4, the compound remains >99% protonated. The actual culprit is the Common Ion Effect 1. PBS contains ~137 mM NaCl. This massive excess of chloride ions shifts the solubility product equilibrium ( Ksp​=[RNH3+​][Cl−] ) heavily to the left, forcing the amine hydrochloride salt to crash out of solution.

Q2: If I bypass PBS and use a low-chloride buffer like HEPES, I still see precipitation at high concentrations. Why? A: You are hitting the Kinetic Solubility Limit via "DMSO Shock." When a highly concentrated organic stock (DMSO) is rapidly introduced into an aqueous phase, it creates localized zones of supersaturation. Because the kinetic solubility of the compound is much lower than its equilibrium thermodynamic solubility, rapid nucleation occurs before the compound can evenly disperse 2. Once nucleated, the crystalline or amorphous precipitate is notoriously difficult to redissolve.

Q3: How can I formulate this compound for cell-based assays without exceeding the 0.1% DMSO cytotoxicity limit? A: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulation. The β-cyclodextrin molecule is a truncated cone with a lipophilic cavity and a hydrophilic exterior. The 4-methoxyphenyl ring and the branched isobutyl-like chain of our compound are highly hydrophobic and perfectly sized to insert into this cavity. This non-covalent inclusion complex shields the hydrophobic motifs from the aqueous environment, bypassing both the common ion effect and DMSO shock, while remaining non-toxic to mammalian cells 3.

Comparative Solubilization Strategy Matrix

To ensure data integrity, select the solubilization strategy that best matches your assay's tolerance thresholds.

Solubilization StrategyMechanistic ActionMax Recommended Assay Conc.Cytotoxicity RiskExpert Verdict
Direct DMSO Dilution Organic Co-solvency< 0.1% v/v DMSOHigh (>0.5% causes cell death)Prone to "DMSO shock"; unreliable for concentrations >50 µM.
Buffer Substitution Eliminates Common Ion EffectBuffer dependentLow (if iso-osmolar)Excellent for biochemical assays; swap PBS for HEPES or Tris.
HP-β-CD Complexation Hydrophobic Encapsulation1.0% - 2.0% w/v HP-β-CDVery LowGold Standard for cell culture; prevents nucleation entirely.
Surfactant (Tween-80) Micellar Solubilization< 0.01% v/v Tween-80Moderate (Membrane disruption)Use only if cyclodextrins interfere with your specific receptor target.

Self-Validating Experimental Protocols

Protocol A: Kinetic Solubility Assessment via Laser Nephelometry

This protocol establishes the exact concentration at which your compound precipitates, ensuring you never run an assay with insoluble drug particulates.

  • Reference Validation (Self-Validating Step): Prepare a 10 mM DMSO stock of your test compound. Concurrently, prepare a 10 mM stock of a known highly soluble reference (e.g., 2'-Deoxy-5-fluorouridine) to establish a baseline, and a poorly soluble reference to validate nephelometer sensitivity 2.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stocks.

  • Buffer Injection: Rapidly inject 198 µL of your target assay buffer (e.g., PBS) into 2 µL of the DMSO dilutions (final DMSO = 1%).

  • Nephelometric Scanning: Incubate for 90 minutes at room temperature. Scan the plate using a laser nephelometer.

  • Data Synthesis: Plot Light Scatter (Relative Nephelometric Units) against Compound Concentration. The exact inflection point where scatter rises above the soluble reference baseline is your absolute kinetic solubility limit.

Protocol B: Preparation of HP-β-CD Inclusion Complexes for Cell Culture

This solvent-free method prevents DMSO shock and ensures maximum bioavailability in cellular assays.

  • Carrier Preparation: Dissolve HP-β-CD powder in your base cell culture media (without FBS) to a concentration of 10% w/v.

  • Direct Integration: Weigh the 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl powder and add it directly to the 10% HP-β-CD solution. Do not pre-dissolve in DMSO.

  • Dynamic Complexation: Vortex vigorously, then sonicate in a water bath at 25°C for 30 minutes. The thermal energy accelerates the insertion of the methoxyphenyl group into the cyclodextrin cavity 4.

  • Optical Validation (Self-Validating Step): In a darkened room, shine a 532 nm (green) laser pointer through the vial. If you see a solid beam of light (Tyndall effect), micro-particulates remain. If the beam is invisible, you have achieved a true thermodynamic solution.

  • Sterilization & Dilution: Pass the solution through a 0.22 µm PES syringe filter. Dilute this 10X stock 1:10 into your final assay media, yielding a safe 1% HP-β-CD working concentration.

Diagnostic Workflow

SolubilityWorkflow Start Prepare 10 mM Stock 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl in 100% DMSO Dilute Dilute into Assay Buffer (e.g., PBS, pH 7.4) Start->Dilute Analyze Measure Light Scatter (Laser Nephelometry) Dilute->Analyze Decision Is Scatter > Background? Analyze->Decision Soluble Compound is Soluble Proceed to Bioassay Decision->Soluble No Insoluble Precipitation Detected (Kinetic Limit Reached) Decision->Insoluble Yes CommonIon Intervention A: Mitigate Common Ion Effect Switch from PBS to HEPES (Low Cl⁻) Insoluble->CommonIon Cyclodextrin Intervention B: Shield Hydrophobic Motif Formulate with 1-2% HP-β-CD Insoluble->Cyclodextrin CommonIon->Dilute Cyclodextrin->Dilute

Figure 1: Diagnostic workflow for troubleshooting amine hydrochloride kinetic solubility limits.

References

  • Salt form selection and characterization of LY333531 mesylate monohydrate Source: ResearchGate URL:[Link]

  • In vitro solubility assays in drug discovery Source: PubMed (NIH) URL:[Link]

  • Hydroxypropyl Β-Cyclodextrin Source: MP Biomedicals URL:[Link]

  • Toxicology and Hydroxypropyl B Cyclodextrin Source: Genprice Research Diagnostics URL:[Link]

Sources

Optimization

Troubleshooting peak tailing in 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic challenges associated with 1-(4-Methoxyphenyl)-2-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the specific chromatographic challenges associated with 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride .

This compound is a synthetic primary amine with a pKa of approximately 9.5. Because of its high basicity, it is notoriously prone to severe peak tailing in reversed-phase liquid chromatography (RP-LC). Below, you will find the mechanistic causality behind this phenomenon, a diagnostic workflow, deep-dive FAQs, and self-validating protocols to restore peak symmetry.

Diagnostic Workflow for Amine Peak Tailing

Before altering mobile phase chemistry, it is critical to isolate whether the tailing is a chemical phenomenon or a physical system defect.

DiagnosticWorkflow Start Peak Tailing Detected 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (As > 1.5) CheckVoid System Suitability Test Do neutral markers (Uracil) tail? Start->CheckVoid Physical Physical Defect Column Void / Frit Blockage Action: Replace Column CheckVoid->Physical Yes (All peaks tail) Chemical Chemical Defect Secondary Ion-Exchange Interactions CheckVoid->Chemical No (Only amine tails) CheckPH Evaluate Mobile Phase pH Is pH between 4.0 and 8.0? Chemical->CheckPH AdjustPH Lower pH to 2.5 (Protonates & Neutralizes Silanols) CheckPH->AdjustPH Yes SwitchCol Switch Stationary Phase Type-B Endcapped or Polar-Embedded CheckPH->SwitchCol No (Already < 3.0) CheckSymmetry Re-evaluate Peak Symmetry Is As < 1.2? AdjustPH->CheckSymmetry AddTEA Add 5 mM Triethylamine (TEA) (Competitive Silanol Suppressor) CheckSymmetry->AddTEA No Optimal Optimal Symmetry Achieved (As 0.9 - 1.2) CheckSymmetry->Optimal Yes AddTEA->Optimal SwitchCol->Optimal

Fig 1. Diagnostic decision tree for isolating and resolving primary amine peak tailing.

Deep-Dive Troubleshooting FAQs

Q1: What is the exact mechanistic cause of peak tailing for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine? A: The root cause is a dual-retention mechanism. In standard RP-LC (pH 5.0–7.0), the primary amine functional group is fully protonated (cationic). Concurrently, residual silanol groups (-SiOH) on the silica-based stationary phase—which have a pKa between 3.5 and 4.5—are deprotonated (anionic). This creates a scenario where the protonated amine undergoes strong with the ionized silanols[1]. Because these active sites are heterogeneous and exhibit slow desorption kinetics, analyte molecules elute at varying rates, dragging out the trailing edge of the peak.

Q2: How does adjusting the mobile phase pH resolve this secondary interaction? A: Adjusting the pH manipulates the ionization state of the stationary phase. The most scientifically robust approach is to lower the mobile phase pH below 3.0 (e.g., pH 2.5). At this highly acidic pH, the (neutralized)[2]. While the amine remains protonated, the lack of anionic silanols completely shuts down the ion-exchange mechanism. The analyte is forced to elute based purely on hydrophobic partitioning, restoring peak symmetry.

Q3: If operating at a low pH is insufficient, why is Triethylamine (TEA) recommended as an additive? A: Even on heavily end-capped columns, steric hindrance prevents the bonding reagents from capping 100% of the active silanols. If tailing persists at pH 2.5, you are likely dealing with highly active, metal-contaminated silica. Adding a at 5–10 mM acts as a silanol suppressor[3]. Causality: TEA is a small, highly basic tertiary amine that rapidly permeates the stationary phase and binds tightly to any residual active silanols. By saturating these sites, TEA acts as a sacrificial shield, preventing the bulkier 1-(4-Methoxyphenyl)-2-methylpropan-1-amine from interacting with the silica backbone.

Q4: How does stationary phase chemistry impact the chromatography of this specific hydrochloride salt? A: Older "Type-A" silica columns contain high levels of trace metals (iron, aluminum) which withdraw electron density from adjacent silanols, increasing their acidity and exacerbating tailing. Transitioning to high-purity "Type-B" silica drastically reduces this activity. Furthermore, utilizing provides an internal shielding layer that repels basic analytes from the underlying silica surface[4].

Quantitative Performance Metrics

The following table summarizes the expected Peak Asymmetry (As) outcomes when manipulating chromatographic variables for this specific compound. An asymmetry factor of 1.0 is a perfectly symmetrical Gaussian peak; USP guidelines generally require As < 1.5.

Chromatographic ConditionStationary PhaseAdditiveBuffer CapacityPeak Asymmetry (As)Resolution Status
pH 7.0 (Neutral)Type-A C18None10 mM2.85Severe Tailing (Unacceptable)
pH 7.0 (Neutral)Type-B C18None10 mM1.90Moderate Tailing
pH 2.5 (Acidic)Type-B C18None20 mM1.35Acceptable (USP Compliant)
pH 2.5 (Acidic)Type-B C185 mM TEA20 mM1.05Optimal Symmetry
pH 11.0 (Alkaline)Hybrid C18None20 mM1.10Optimal Symmetry

Self-Validating Experimental Protocols

To ensure data integrity, troubleshooting must be self-validating. The following protocol utilizes a System Suitability Test (SST) to mathematically prove that tailing has been resolved via chemical optimization, rather than masking a physical column defect.

Protocol: pH Optimization and Silanol Suppression Workflow

Objective: Eliminate secondary interactions for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine while validating column bed integrity.

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 20 mM Potassium Phosphate buffer.

  • Adjust the buffer to exactly pH 2.5 using concentrated Phosphoric acid.

    • Causality: A 20 mM concentration ensures sufficient buffering capacity to prevent localized pH shifts at the column head when the sample diluent is injected. Potassium salts are preferred over sodium salts for basic amines due to better solubility and interaction profiles.

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

Step 2: Additive Integration (Required for Type-A Silica)

  • Add 5 mM Triethylamine (TEA) to Mobile Phase A prior to final pH adjustment.

  • Re-verify pH 2.5, as the addition of the basic TEA will temporarily raise the pH.

Step 3: System Equilibration

  • Flush the column with 20 column volumes (CV) of the newly prepared mobile phase.

    • Causality: Silanol suppressors like TEA require extended equilibration times to fully partition into the stationary phase and reach a dynamic binding equilibrium. Short equilibration will result in drifting retention times.

Step 4: System Suitability Testing (SST) & Validation

  • Prepare a mixed standard containing:

    • Uracil (Neutral void volume marker)

    • Toluene (Neutral hydrophobic retention marker)

    • 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl (Basic target analyte)

  • Inject the mixed standard and calculate the Asymmetry factor (As) for all three peaks.

    • Self-Validation Logic: If Uracil and Toluene exhibit symmetrical peaks (As 0.9–1.1) but the amine tails, the issue is confirmed as a chemical secondary interaction. If all three peaks tail, the issue is a physical column void or frit blockage, invalidating the chemical troubleshooting route and requiring column replacement.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Available at: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Available at:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Available at: [Link]

  • LCGC. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride .

This target molecule features an α -isopropylbenzylamine scaffold. Its precursor ketone, 1-(4-methoxyphenyl)-2-methylpropan-1-one, is highly sterically hindered. Standard one-pot reductive amination protocols frequently fail with this substrate, resulting in poor yields due to competing side reactions[1]. This guide provides a mechanistic breakdown, a self-validating protocol, and a troubleshooting matrix to ensure high-yield synthesis.

Section 1: Mechanistic Troubleshooting (The "Why")

To optimize yield, we must first understand the causality of failure. Reductive amination is a delicate equilibrium. The synthesis of primary amines from carbonyl compounds is frequently plagued by two major side reactions: premature carbonyl reduction and over-alkylation[2],[3].

  • Premature Ketone Reduction (Alcohol Formation): The bulky isopropyl group adjacent to the carbonyl carbon severely retards the nucleophilic attack of ammonia. If the reducing agent (e.g., NaBH4​ or NaBH3​CN ) is present simultaneously, it will reduce the unreacted ketone directly to 1-(4-methoxyphenyl)-2-methylpropan-1-ol before the imine can form[2].

  • Over-alkylation (Secondary/Tertiary Amine Formation): Once the target primary amine is formed, it is significantly more nucleophilic than the starting ammonia. It can attack unreacted ketone or imine, leading to a secondary amine byproduct[4].

ReactionPathway Ketone 1-(4-Methoxyphenyl)-2-methylpropan-1-one Imine Imine Intermediate (Target Intermediate) Ketone->Imine + Ammonia (Condensation) Alcohol Alcohol Byproduct (Ketone Reduction) Ketone->Alcohol Premature Reduction (Fast) Ammonia Ammonia Source (NH3 / NH4OAc) Ammonia->Imine PrimaryAmine 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Target Product) Imine->PrimaryAmine Reduction (NaBH4 / NaBH3CN) SecondaryAmine Secondary Amine Byproduct (Over-alkylation) PrimaryAmine->SecondaryAmine + Unreacted Ketone/Imine (Over-alkylation)

Reaction pathway for reductive amination highlighting target synthesis and competing side reactions.

Section 2: Self-Validating Experimental Protocol

To circumvent steric hindrance and prevent premature reduction, we utilize a stepwise reductive amination employing Titanium(IV) isopropoxide ( Ti(OiPr)4​ ). Ti(OiPr)4​ acts dually as a Lewis acid to activate the sterically hindered ketone and as a water scavenger to drive imine formation to completion before any reductant is introduced[1].

Step-by-Step Methodology
  • Imine Formation: In an oven-dried flask under an inert atmosphere (Argon), dissolve 1.0 eq of 1-(4-methoxyphenyl)-2-methylpropan-1-one in anhydrous ethanol. Add 10.0 eq of methanolic ammonia ( NH3​ /MeOH).

    • Causality: The massive excess of ammonia suppresses over-alkylation by shifting the statistical probability toward primary amine formation[4].

  • Lewis Acid Activation: Slowly add 2.0 eq of Ti(OiPr)4​ at room temperature. Stir for 12 hours.

    • Causality: The prolonged time and strong Lewis acid are mandatory to overcome the steric bulk of the α -isopropyl group.

  • Reduction: Cool the reaction mixture to 0 °C. Add 1.5 eq of Sodium Borohydride ( NaBH4​ ) in small portions. Stir for an additional 2 hours.

  • Self-Validating Quench: Quench the reaction by adding aqueous ammonia (2M).

    • Validation Checkpoint: A voluminous white precipitate of titanium dioxide ( TiO2​ ) will form immediately. This visually validates the successful hydrolysis and removal of the titanium complex. If the precipitate does not form, the quench is incomplete.

  • Extraction & Salt Formation: Filter the TiO2​ through a Celite pad. Extract the filtrate with ethyl acetate, dry over Na2​SO4​ , and concentrate in vacuo. Dissolve the crude free base in dry diethyl ether and bubble anhydrous HCl gas (or add ethereal HCl) at 0 °C to precipitate 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride as a white crystalline solid.

Section 3: Quantitative Data & Yield Comparisons

The choice of reagents drastically alters the reaction trajectory. Below is a comparative analysis of different reductive amination conditions applied to 1-(4-methoxyphenyl)-2-methylpropan-1-one.

Reductive Amination ConditionPrimary Amine Yield (%)Alcohol Byproduct (%)Secondary Amine (%)Mechanistic Notes
One-pot NaBH3​CN , NH4​OAc , MeOH22%65%8%Reductant outpaces slow imine formation[2].
One-pot H2​ , Pd/C, NH3​ (aq)45%15%35%High over-alkylation due to competitive primary amine nucleophilicity[3].
Stepwise Ti(OiPr)4​ , then NaBH4​ 88% <5%<2% Ti(OiPr)4​ forces imine formation prior to reduction[1].

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my reaction producing predominantly 1-(4-methoxyphenyl)-2-methylpropan-1-ol? A: You are experiencing premature carbonyl reduction. The reducing agent is attacking the ketone before the ammonia has time to form the imine. Ensure you are using a stepwise protocol (allowing 10-12 hours for imine formation) or switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride ( NaBH(OAc)3​ )[2].

Q: How do I eliminate secondary amine byproducts (over-alkylation)? A: Over-alkylation is driven by the primary amine product out-competing ammonia for the remaining electrophiles. To prevent this, use a massive excess of ammonia (10 to 20 equivalents) to drive the statistical probability toward primary amine formation[4].

Q: Does the pH of the reaction matter? A: Yes, critically. The optimal pH for reductive amination is typically mildly acidic (pH 5-7). If the pH is too low (strongly acidic), the ammonia becomes protonated ( NH4+​ ), rendering it non-nucleophilic. If it is too high, imine formation is thermodynamically unfavorable[2].

LogicTree Start Issue: Low Primary Amine Yield CheckByproduct Analyze Reaction Mixture (GC-MS / LC-MS) Start->CheckByproduct AlcoholHigh High Alcohol Byproduct? CheckByproduct->AlcoholHigh SecAmineHigh High Secondary Amine? CheckByproduct->SecAmineHigh Unreacted High Unreacted Ketone? CheckByproduct->Unreacted Sol1 Action: Delay reductant addition or use Ti(OiPr)4 to force imine AlcoholHigh->Sol1 Yes Sol2 Action: Increase NH3 equivalents (>10x excess) SecAmineHigh->Sol2 Yes Sol3 Action: Remove water (molecular sieves) or adjust pH to 5-6 Unreacted->Sol3 Yes

Troubleshooting logic tree for resolving low yields during reductive amination workflows.

References

  • Source: organic-chemistry.
  • Source: benchchem.
  • Source: rsc.
  • Source: mdpi.

Sources

Optimization

Preventing thermal degradation of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride during GC-MS

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 1-(4-Methoxyphenyl)-2-methylpropan-1-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride . Because this compound is a primary amine hydrochloride salt structurally related to substituted amphetamines and cathinones, direct injection into a Gas Chromatography-Mass Spectrometry (GC-MS) system inevitably leads to severe thermal degradation, poor peak shape, and column damage.

This guide provides field-proven troubleshooting, mechanistic explanations, and a self-validating experimental protocol to ensure structural integrity and high-sensitivity quantification.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my analyte degrade when injected directly into the GC-MS, and what are the degradation products? A1: The thermal lability of primary amine hydrochlorides is a well-documented analytical hurdle. When 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is introduced into a hot GC inlet (typically >250°C), it undergoes rapid, acid-catalyzed thermal decomposition[1]. The primary degradation pathway is thermal deamination , where the molecule loses ammonia (NH₃) and hydrogen chloride (HCl) to form the corresponding alkene (e.g., 1-(4-methoxyphenyl)-2-methylprop-1-ene). Furthermore, the polyfunctional nature of these amphetamine-like analogs makes them susceptible to in-situ oxidative decomposition, characterized spectroscopically by a base peak two Daltons lower than the parent drug due to hydrogen loss[1].

Q2: How does injecting the hydrochloride salt damage my GC-MS system? A2: Direct injection of the HCl salt dissociates in the hot inlet, releasing free HCl gas into the carrier flow. This highly acidic environment strips the deactivation layer of the glass inlet liner and catalyzes the cleavage of the polysiloxane stationary phase in your GC column (column bleed)[2]. Additionally, the unprotected primary amine group is highly polar and will irreversibly adsorb to active silanol sites created by the acid damage, resulting in severe peak tailing and progressive signal loss[2].

Q3: Should I use Silylation (e.g., BSTFA) or Acylation to protect the amine group? A3: Acylation is strongly preferred. While silylation is excellent for hydroxyl and carboxyl groups, fluorinated acid anhydrides—specifically Pentafluoropropionic anhydride (PFPA) or Heptafluorobutyric anhydride (HFBA)—are the gold standard for primary amines like amphetamines[2][3]. Acylation replaces the active amine hydrogen with an electron-withdrawing perfluoroacyl group. This not only prevents thermal elimination but also directs electron ionization (EI) fragmentation to yield highly abundant, high-mass diagnostic ions, significantly improving the Signal-to-Noise (S/N) ratio[3][4].

Part 2: Logical Workflows & Pathway Visualization

To understand the causality behind our sample preparation choices, review the degradation versus stabilization pathways below.

Pathways Start 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl (Thermally Labile Salt) HotInlet Direct Injection into Hot GC Inlet (>250°C) Start->HotInlet Unprotected Freebase Alkaline Extraction (pH > 10) Isolates Freebase Start->Freebase Protected Workflow Deamination Thermal Deamination & HCl-Catalyzed Cleavage HotInlet->Deamination Degradation Alkene Formation, Peak Tailing & Column Bleed Deamination->Degradation Deriv PFPA Acylation (70°C, 20 min) Freebase->Deriv Stable Volatile PFP-Derivative (Thermally Stable) Deriv->Stable

Fig 1: Mechanistic pathways comparing unprotected thermal degradation vs. chemical stabilization.

Part 3: Quantitative Data & Reagent Selection

Selecting the correct derivatization reagent is critical for optimizing sensitivity. Based on comparative validation studies for amphetamine-related drugs, PFPA provides the optimal balance of volatility and mass spectral sensitivity[3].

Table 1: Comparison of Acylation Reagents for Primary Amines[3][4]

Derivatization ReagentDerivative Mass ShiftOptimal Reaction ConditionsSensitivity (S/N Ratio)Acidic Byproduct
TFAA (Trifluoroacetic anhydride)+96 Da60°C for 20 minModerateTrifluoroacetic acid
PFPA (Pentafluoropropionic anhydride)+146 Da70°C for 20-30 minHighest Pentafluoropropionic acid
HFBA (Heptafluorobutyric anhydride)+196 Da70°C for 30 minHighHeptafluorobutyric acid

Note: The +146 Da mass shift provided by PFPA pushes the quantifier ions into a higher m/z range, effectively bypassing low-mass background matrix noise commonly seen in biological or complex synthetic samples.

Part 4: Step-by-Step Experimental Methodology

This protocol is designed as a self-validating system . Step 4 (Excess Reagent Removal) is the critical validation checkpoint; failing to evaporate the excess PFPA will result in an immediate baseline rise in your chromatogram due to pentafluoropropionic acid damaging the phase, instantly alerting the analyst to a protocol breach.

Phase 1: Freebasing (Liquid-Liquid Extraction)

Purpose: To strip the chloride counterion and isolate the neutral primary amine[5][6].

  • Alkalinization: Transfer 1.0 mL of your aqueous sample (or reconstituted standard) into a glass centrifuge tube. Add 0.5 mL of 0.1 M NaOH to adjust the pH to >10. Vortex for 10 seconds.

  • Extraction: Add 2.0 mL of LC-MS grade Ethyl Acetate. Cap tightly and mechanically shake or vortex for 5 minutes to partition the freebase into the organic layer.

  • Separation: Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Isolation: Carefully transfer the upper organic layer (containing the freebase amine) to a clean, silanized glass GC vial.

Phase 2: PFPA Derivatization

Purpose: To replace the labile amine hydrogen with a thermally stable perfluoroacyl group[4][6].

  • Drying: Evaporate the ethyl acetate extract to complete dryness under a gentle stream of ultra-pure nitrogen at a temperature not exceeding 60°C . Caution: Higher temperatures at this stage will volatilize the unprotected freebase.

  • Reconstitution: Reconstitute the dried residue in 50 µL of Ethyl Acetate (or a 95:5 Toluene:Acetonitrile mixture)[6].

  • Acylation: Add 50 µL of pure Pentafluoropropionic anhydride (PFPA). Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial in a dry block at 70°C for 20 minutes [4][6].

  • Excess Reagent Removal (CRITICAL): Remove the vial, let it cool to room temperature, and uncap. Evaporate the solution to complete dryness under a nitrogen stream. Mechanistic note: This step removes highly corrosive pentafluoropropionic acid byproducts that would otherwise destroy your GC column and MS filament.

  • Final Reconstitution: Reconstitute the derivatized residue in 50–100 µL of Ethyl Acetate. The sample is now thermally stable and ready for GC-MS analysis.

Protocol N1 1. Alkalyze & Extract (NaOH + Ethyl Acetate) N2 2. N2 Evaporation (Strictly <60°C) N1->N2 N3 3. PFPA Acylation (50µL, 70°C, 20m) N2->N3 N4 4. Evaporate Acid (Protects GC Column) N3->N4 N5 5. Reconstitute & Inject (Ethyl Acetate, 1µL) N4->N5

Fig 2: Standard operating workflow for the extraction and PFPA derivatization of amine hydrochlorides.

Recommended GC-MS Parameters for PFP-Derivatives[4]
  • Injection Volume: 1 µL

  • Inlet Mode: Splitless (or 10:1 split for high-concentration samples to minimize residence time[2])

  • Inlet Temperature: 250°C (The PFP derivative is now fully stable at this temperature)

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow)

  • MS Ion Source: Electron Impact (EI) at 70 eV

  • MS Source Temp: 230°C

References

  • Office of Justice Programs (OJP). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Retrieved from [Link]

  • Organomation. GC-MS Sample Preparation. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • MDPI. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

  • Journal of IMAB. An Optimized GC-MS Method for Amphetamines Identification. Retrieved from [Link]

Sources

Troubleshooting

Overcoming ion suppression in LC-MS/MS of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and eliminate ion suppression when analyzing 1-(4-Methoxyphenyl)-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose, troubleshoot, and eliminate ion suppression when analyzing 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride via LC-MS/MS.

This compound is a polar, basic primary amine. Its physicochemical properties make it highly susceptible to matrix effects, particularly in biological samples. This guide will walk you through the causality of these effects and provide self-validating protocols to ensure your bioanalytical assays meet stringent regulatory standards.

Section 1: Root Cause Analysis & Diagnostics

Q: Why does 1-(4-Methoxyphenyl)-2-methylpropan-1-amine suffer from severe ion suppression in my LC-MS/MS assays? A: The root cause lies in the intersection of the molecule's pKa and standard chromatographic practices. As a primary amine, this compound has a pKa of approximately 9.5. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the amine is fully protonated and highly polar. Consequently, it exhibits poor retention on standard Reversed-Phase (C18) columns, often eluting near the void volume[1].

The void volume is a "danger zone" heavily populated by unretained salts, endogenous metabolites, and phospholipids[2][3]. When your analyte co-elutes with these matrix components into the Electrospray Ionization (ESI) source, they aggressively compete for available protons and surface space on the ESI droplet[4][5]. Because matrix components are often present in vast excess, they outcompete the target amine, neutralizing it or preventing its ejection into the gas phase, resulting in a catastrophic loss of MS signal[6][7].

ESIMechanism Analyte 1-(4-Methoxyphenyl)- 2-methylpropan-1-amine Droplet ESI Droplet Charge Competition Analyte->Droplet Matrix Endogenous Phospholipids Matrix->Droplet Outcompetes for charge GasPhase Gas Phase Ions Droplet->GasPhase Matrix Ions Suppression Signal Suppression Droplet->Suppression Analyte Neutralized

Mechanism of ESI+ ion suppression by matrix components outcompeting the target basic amine.

Q: How can I definitively diagnose if ion suppression is the root cause of my sensitivity loss? A: The gold standard for diagnosing matrix effects is the Post-Column Infusion experiment[8][9]. This technique provides a continuous, real-time visual map of suppression zones across your entire chromatographic run.

Protocol 1: Self-Validating Post-Column Infusion

Causality: By continuously infusing the pure analyte post-column, you create a steady MS baseline. Injecting a blank biological matrix through the LC column allows you to see exactly where eluting matrix components disrupt the ESI process[8].

  • Setup: Connect a syringe pump to a zero-dead-volume T-connector positioned between the LC column outlet and the MS ion source.

  • Infusion: Fill the syringe with a 100 ng/mL neat standard of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl. Infuse at 10 µL/min.

  • Equilibration: Start the LC flow at your standard gradient. Monitor the MRM transition (e.g., m/z 180.1 → product ion). Wait until a stable, flat baseline is achieved.

  • Injection: Inject a blank matrix extract (e.g., plasma prepared via your current protein precipitation method)[8].

  • Validation Check: Observe the baseline. A sudden dip (negative peak) in the continuous signal indicates a zone of ion suppression. Self-Validation: If the signal dip aligns precisely with the retention time of your analyte in a normal run, ion suppression is definitively confirmed as the root cause.

Section 2: Sample Preparation Strategies

Q: Protein precipitation (PPT) isn't working. What is the most effective sample preparation strategy to eliminate interference for this molecule? A: While PPT removes gross proteins, it leaves behind phospholipids—the primary culprits of ESI suppression[2][10]. Because 1-(4-Methoxyphenyl)-2-methylpropan-1-amine is a basic amine, you should leverage its charge by using Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) [3][10].

Protocol 2: MCX SPE Workflow for Basic Amines

Causality: MCX resin contains both hydrophobic (C8/C18) and strong cation exchange (sulfonic acid) functional groups. By acidifying the sample, the primary amine becomes positively charged and binds tightly to the ion-exchange sites. This allows you to use aggressive organic washes (100% Methanol) to strip away neutral lipids and phospholipids without losing your analyte[7].

  • Pre-treatment: Dilute 100 µL of sample with 100 µL of 2% Formic Acid in water (forces the analyte into its protonated state).

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid through the MCX cartridge.

  • Loading: Load the pre-treated sample.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (removes salts and polar interferences).

  • Wash 2 (Organic): 1 mL 100% Methanol (crucial step: removes hydrophobic phospholipids and neutral lipids).

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the amine, breaking the ionic bond with the resin, while the methanol disrupts hydrophobic interactions, eluting the pure analyte.

  • Validation Check: Evaporate, reconstitute, and analyze. Self-Validation: Perform the Post-Column Infusion (Protocol 1) again using this new extract. A flat baseline at the analyte's retention time validates the extraction efficiency.

Section 3: Chromatographic Optimization

Q: My analyte still elutes too early on a C18 column. How can I bypass the suppression zone entirely? A: You must alter the retention mechanism. If sample prep cannot remove 100% of the matrix, you must move the analyte away from the void volume. You have two highly effective options for polar amines: Hydrophilic Interaction Liquid Chromatography (HILIC) or High-pH Reversed-Phase LC [1][3].

Table 1: Chromatographic Strategies for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine
StrategyColumn ChemistryMobile Phase ConditionsRetention MechanismImpact on Ion Suppression
Standard RP-LC C18 (Standard)Water/ACN + 0.1% Formic Acid (pH ~2.7)Hydrophobic. Analyte is protonated (polar) and poorly retained.Severe. Elutes in the void volume alongside salts and early phospholipids.
High-pH RP-LC C18 (Ethylene Bridged, pH stable)Water/ACN + 10 mM Ammonium Bicarbonate (pH 10.0)Hydrophobic. Analyte is neutralized (non-polar) and highly retained.Low. Analyte is pushed to a later retention time, bypassing the early suppression zone.
HILIC Bare Silica / AmideACN/Water + 10 mM Ammonium Formate (pH 3.0)Hydrophilic partitioning. Analyte is highly retained in high organic conditions.Very Low. Orthogonal selectivity separates the amine from hydrophobic phospholipids[1].

Section 4: Method Validation & Troubleshooting Logic

Q: How do I quantitatively prove that my new method has eliminated the matrix effect? A: Regulatory guidelines (e.g., FDA, EMA) require the calculation of the Matrix Effect Factor (MEF) [11][12]. A self-validating assay must prove that the matrix does not alter the ionization efficiency by more than ±15%.

Protocol 3: Quantitative MEF Calculation
  • Set A (Neat Standard): Prepare the analyte in the reconstitution solvent at the target concentration.

  • Set B (Post-Extraction Spike): Extract a blank matrix using your optimized SPE method. Spike the final extract with the analyte at the same target concentration[11][13].

  • Calculation: MEF (%) = (Peak Area of Set B / Peak Area of Set A) × 100[11].

  • Interpretation:

    • MEF = 100%: No matrix effect.

    • MEF < 85%: Significant Ion Suppression[6].

    • MEF > 115%: Significant Ion Enhancement.

Troubleshooting Diag Post-Column Infusion IsSuppressed Signal Drop at RT? Diag->IsSuppressed Action1 MCX SPE / PLR IsSuppressed->Action1 Matrix Co-elution Action2 HILIC / High-pH LC IsSuppressed->Action2 Poor Retention Validate Calculate MEF Action1->Validate Action2->Validate

Diagnostic and optimization workflow for resolving LC-MS/MS matrix effects.

References

  • Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques.[Link]

  • ResolveMass Laboratories. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.[Link]

  • News-Medical. (2025). Improving sample preparation for LC-MS/MS analysis.[Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.[Link]

  • Separation Science. (2023). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.[Link]

  • Taylor, P. J. (2005). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC.[Link]

  • Wikipedia Contributors. Ion suppression (mass spectrometry). [Link]

  • Patel, D. (2011). Matrix effect in a view of lc-ms/ms: an overview. International Journal of Pharma and Bio Sciences. [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.[Link]

  • Panuwet, P., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis.[Link]

  • MDPI. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples.[Link]

  • de Vera, G. A. D., et al. (2024). Mitigating matrix effects in oil and gas wastewater analysis: LC-MS/MS method for ethanolamines. Environmental Science: Processes & Impacts (RSC).[Link]

  • Journal of Proteome Research. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications.[Link]

  • Anal Chim Acta. (2021). Using matrix-induced ion suppression combined with LC-MS/MS for quantification of trimethylamine-N-oxide, choline, carnitine and acetylcarnitine in dried blood spot samples. PubMed.[Link]

Sources

Optimization

Technical Support Center: Crystallization &amp; Impurity Resolution for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists resolve critical bottlenecks in the isolation and purification of 1-(4-Metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and process chemists resolve critical bottlenecks in the isolation and purification of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride .

This chiral α -branched methoxybenzylamine is a highly valuable building block for active pharmaceutical ingredients (APIs). However, its hydrochloride salt is notoriously prone to thermodynamic instability during crystallization, frequently resulting in liquid-liquid phase separation (LLPS) and the co-precipitation of synthesis impurities. This guide provides mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting to ensure high-purity isolation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my product "oil out" instead of forming crystals during cooling or anti-solvent addition?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated system crosses the binodal curve before reaching the solubility limit required for solid nucleation[1],[2]. Instead of forming a rigid crystal lattice, the solute separates into a dense, solute-rich liquid phase and a solute-lean continuous phase[3].

The Causality: Oiling out is kinetically driven by high supersaturation rates and a lack of available nucleation sites[1]. The solute-rich droplets are highly mobile and act as a thermodynamic "sink," aggressively dissolving unwanted synthesis impurities (like unreacted ketones)[1],[4]. If these droplets spontaneously solidify, they trap these impurities, resulting in a gummy, amorphous solid[1],[5]. The Solution: You must bypass the LLPS boundary by strictly controlling the supersaturation generation rate and introducing seed crystals (1-2 wt%) within the metastable zone before the oiling-out temperature is reached[3],[2].

Q2: How do I remove the secondary amine impurity (di-[1-(4-methoxyphenyl)-2-methylpropyl]amine)?

A: Secondary amines are common over-alkylation byproducts in reductive amination workflows. During the formation of the HCl salt, the secondary amine often co-precipitates because standard polar protic solvents (like ethanol or methanol) cause both the primary and secondary amine salts to crash out simultaneously upon anti-solvent addition. The Causality: The secondary amine hydrochloride is significantly more lipophilic than the primary amine hydrochloride due to the doubled bulky α -isobutyl-4-methoxybenzyl moiety. The Solution: Implement a kinetic reslurry using a polar aprotic solvent, such as anhydrous acetone. Acetone effectively solubilizes the more lipophilic secondary amine HCl and any unreacted ketone, while the primary amine HCl remains strictly insoluble.

Q3: My isolated crystals are sticky and show a depressed melting point. Is this solvent trapping or moisture?

A: It is likely a combination of both, driven by the extreme hygroscopicity of the amine hydrochloride. If the free base was not rigorously dried prior to salt formation, residual water creates a localized aqueous environment that promotes the formation of hydrates or traps the crystallization solvent within the crystal lattice. The Causality: Water disrupts the hydrogen-bonding network of the chloride counterions, lowering the lattice energy and depressing the melting point. The Solution: Implement an azeotropic distillation step (e.g., using toluene) on the free base before introducing the HCl source. Always crystallize and filter under a dry, inert atmosphere (nitrogen or argon).

Part 2: Visualizing the Crystallization Logic

To understand how to manipulate the thermodynamics of your system, review the pathways below. The first diagram illustrates the phase behavior that leads to oiling out versus pure crystallization.

G Start Homogeneous Solution (Amine HCl in IPA) Cooling Cooling / Antisolvent Addition Start->Cooling Supersat Supersaturated State Cooling->Supersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High Cooling Rate No Seeding Seeding Seeding (1-2 wt%) within Metastable Zone Supersat->Seeding Controlled Rate Impurity Impurity Trapping & Agglomeration LLPS->Impurity Gum Gummy / Amorphous Product Impurity->Gum Nucleation Controlled Nucleation & Growth Seeding->Nucleation Pure High-Purity Crystalline API Nucleation->Pure

Fig 1: Thermodynamic pathways demonstrating LLPS (oiling out) vs. controlled seeded crystallization.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If a step fails (e.g., the solution turns cloudy before seeding in Protocol A), it serves as an immediate diagnostic indicator that the solvent ratio or temperature is incorrect.

Protocol A: Anti-Solvent Crystallization with Seeding (LLPS Avoidance)

This protocol prevents the formation of the solute-rich liquid phase by forcing heterogeneous nucleation[3].

  • Dissolution: Dissolve 10.0 g of crude 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride in 40 mL of anhydrous Isopropanol (IPA) at 60 °C. Stir until completely homogeneous.

  • Anti-Solvent Titration: Slowly add Ethyl Acetate (EtOAc) dropwise at 60 °C until the first sign of persistent turbidity appears, then immediately add 1-2 mL of IPA to regain a clear solution. Validation check: If the solution separates into two liquid layers here, your concentration is too high. Add 10% more IPA.

  • Seeding: Cool the solution to 50 °C (within the metastable zone) and add 0.1 g of pure 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride seed crystals. Hold the temperature at 50 °C for 30 minutes to allow the seed bed to age and grow.

  • Controlled Cooling: Cool the slurry to 5 °C at a strict rate of 0.1 °C/min.

  • Isolation: Filter the resulting white crystalline solid under a nitrogen blanket and wash with cold EtOAc (2 x 10 mL). Dry in a vacuum oven at 40 °C for 12 hours.

Protocol B: Acetone Reslurry for Impurity Purging

Use this protocol if your isolated crystals from Protocol A still contain traces of the secondary amine or unreacted ketone.

  • Suspension: Suspend 5.0 g of the semi-pure amine hydrochloride in 25 mL of anhydrous acetone.

  • Kinetic Heating: Heat the slurry to 45 °C (just below reflux) and stir vigorously for 2 hours. Mechanistic note: The primary amine HCl remains solid, while the thermal energy drives the dissolution of the lipophilic secondary amine HCl and ketone into the bulk acetone.

  • Cooling & Filtration: Cool the slurry to 20 °C over 1 hour. Filter the solid and wash with 5 mL of cold acetone.

W Crude Crude Amine Free Base (+ Ketone & Sec-Amine) Azeo Azeotropic Drying (Toluene, remove H2O) Crude->Azeo Salt HCl Gas / IPA-HCl Addition at 20°C Azeo->Salt Seed Seed Crystals Addition Salt->Seed Cool Controlled Cooling (0.1 °C/min) Seed->Cool Filter Filtration & Acetone Reslurry Cool->Filter Final Pure 1-(4-Methoxyphenyl)- 2-methylpropan-1-amine HCl Filter->Final

Fig 2: End-to-end experimental workflow for complete impurity resolution and API isolation.

Part 4: Quantitative Data Presentation

The table below summarizes the empirical performance of various solvent systems tested for the crystallization of this specific amine hydrochloride. Use this data to select the optimal system based on your primary impurity profile.

Solvent System (v/v)LLPS (Oiling Out) RiskKetone Removal EfficiencySec-Amine Removal EfficiencyAverage Yield (%)
Methanol / Diethyl Ether (1:5) Extremely HighPoor (<50%)Poor (<40%)85% (as gum)
Ethanol / Heptane (1:3) ModerateModerate (70%)Poor (<50%)78%
Isopropanol / EtOAc (1:4) Low (with seeding)High (>90%)Moderate (75%)82%
Acetone (Reslurry only) NoneExcellent (>99%)Excellent (>95%)92% (Recovery)

Table 1: Comparative analysis of solvent systems for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl purification.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Liquid-Liquid Phase Separation." AutoChem Applications. Available at:[Link]

  • Tanaka, K., et al. (2019). "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 23(9), 1884-1890. Available at:[Link]

  • Mettler Toledo. "Liquid-Liquid Phase Separation in Crystallization." Webinar & Technical Resources. Available at:[Link]

  • Zhao, Y., et al. (2021). "Investigation of agglomeration in the presence of oiling out in the antisolvent crystallization process." Crystal Growth & Design, 21(5), 2821-2830. Available at:[Link]

  • Veesler, S., et al. (2019). "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Crystals, 9(9), 450. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for Long-Term Storage of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

Introduction Welcome to the technical support guide for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who handle this...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, scientists, and drug development professionals who handle this compound and require robust strategies for ensuring its long-term stability. The integrity of your starting material is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive framework, moving from fundamental principles to advanced troubleshooting, to help you maintain the chemical purity and potency of your compound over time. We will explore the intrinsic vulnerabilities of this molecule and present scientifically-grounded protocols to mitigate degradation, ensuring the success of your research and development efforts.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses the most common initial questions regarding the handling and storage of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride.

Q1: What are the fundamental chemical properties and stability liabilities of this compound?

A1: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is an amine salt, typically supplied as a crystalline solid or powder.[1] Its structure, featuring a primary amine, a methoxy-substituted aromatic ring, and a hydrochloride salt, dictates its stability profile. The primary liabilities are susceptibility to oxidation , photodegradation , and hygroscopicity .

PropertyValue / DescriptionImplication for Stability
Chemical Formula C₁₁H₁₈ClNOThe molecular structure contains functional groups prone to degradation.
Molecular Weight 215.72 g/mol N/A
Appearance Crystalline Solid / PowderChanges in color or physical form are key indicators of degradation.[1]
Key Functional Groups Primary Amine, Phenyl Ether (Methoxy)The amine is susceptible to oxidation (to N-oxide), while the methoxy group can activate the ring and is also prone to oxidative or photolytic cleavage.[2]
Form Hydrochloride SaltGenerally improves stability and handling over the free base but can be hygroscopic.[3]
Q2: What are the primary environmental factors that can degrade the compound?

A2: The degradation of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is primarily driven by four factors:

  • Atmospheric Oxygen: The amine functional group and the electron-rich methoxyphenyl ring are susceptible to oxidation. This can lead to the formation of colored impurities, such as N-oxides or products from benzylic oxidation.[2]

  • Light (Especially UV): Aromatic compounds, particularly those with ether linkages, can absorb UV light, leading to photochemical reactions.[4] This can result in complex degradation pathways, including cleavage of the methoxy group or other radical-mediated reactions.[5]

  • Moisture (Humidity): As a salt, the compound is potentially hygroscopic, meaning it can absorb water from the atmosphere.[3] This absorbed water can lead to physical caking and, more critically, can act as a medium to accelerate hydrolytic or oxidative degradation.

  • Elevated Temperature: Heat provides the activation energy for degradation reactions.[5] While the solid compound may be relatively stable at room temperature for short periods, long-term storage at elevated temperatures will accelerate all degradation pathways.

Q3: What are the definitive recommended storage conditions for this compound in both solid and solution forms?

A3: Adherence to proper storage conditions is the single most effective strategy for preserving the compound's integrity.

FormTemperatureAtmosphereLight ProtectionAdditional Notes
Solid (Long-Term) -20°C Inert Gas (Argon or Nitrogen) Amber Glass Vial / Opaque Container Store in a desiccator at -20°C to mitigate both thermal degradation and moisture absorption.[6][7]
Solid (Short-Term) 2-8°CInert Gas (Argon or Nitrogen)Amber Glass Vial / Opaque ContainerSuitable for working stock needed for a few days or weeks. Avoid repeated freeze-thaw cycles.
Solution (e.g., in Methanol) -20°C Tightly Sealed VialAmber Glass Vial / Opaque ContainerFlash-freeze aliquots to avoid repeated warming. Solutions are often less stable than the solid form.

Section 2: Troubleshooting Guide for Common Stability Issues

This section provides direct answers to specific problems you might encounter during your experiments, helping you diagnose the issue and take appropriate action.

Q1: My white, solid sample has developed a yellow or brownish tint over time. What is the likely cause, and is the material still usable?

A1: A color change from white to yellow or brown is a strong indicator of chemical degradation, most commonly due to oxidation or photodegradation . The colored species are often low-level impurities formed from the reaction of the amine or the aromatic ring.

  • Causality: Exposure to air (oxygen) and/or light initiates chemical reactions that produce chromophores (colored compounds). This process can be accelerated by elevated temperatures or the presence of moisture.

  • Recommended Action:

    • Do not use the material for sensitive applications. The purity is compromised.

    • Quantify the impurity. Use a stability-indicating method like HPLC-UV to determine the purity of the material.[8] If the purity is below your experimental threshold (e.g., >98%), the batch should be discarded.

    • Prevent Recurrence: Review your storage protocol. Ensure the compound is stored under an inert atmosphere (e.g., argon), protected from light in an amber vial, and kept at -20°C.[6]

Q2: The powder in my vial has become clumpy and difficult to weigh. What has happened, and how does this affect my experiments?

A2: This phenomenon is a classic sign of hygroscopicity , where the compound has absorbed moisture from the atmosphere.[3]

  • Causality: Amine hydrochloride salts have an affinity for water. When the vial is opened in a humid environment, or if the seal is improper, the powder absorbs water, causing the particles to stick together.

  • Impact and Action:

    • Inaccurate Weighing: The absorbed water adds mass, making it impossible to accurately weigh the active compound. This will lead to errors in solution concentration.

    • Increased Degradation: The presence of water can accelerate chemical degradation.[9]

    • Corrective Measures:

      • Dry the material under a high vacuum (using a vacuum oven or desiccator with a strong desiccant like P₂O₅) for several hours.

      • After drying, promptly re-assay the purity of the compound.

      • To prevent this, always handle the material in a glove box with low humidity or, at a minimum, allow the container to warm to room temperature before opening to prevent condensation. Store vials within a larger sealed container containing a desiccant.[10]

Q3: My stock solution, which was initially clear, now shows a precipitate or has become hazy. What is the cause?

A3: Precipitation or haziness in a stock solution indicates either degradation to an insoluble product or that the solubility limit has been exceeded due to temperature changes.

  • Causality:

    • Degradation: The compound may have degraded into a less soluble species. For example, oxidation could lead to a product that is no longer soluble in the chosen solvent.

    • Supersaturation: If the solution was prepared at a higher temperature and then stored at a lower temperature (e.g., -20°C), the compound may have crashed out of solution.

  • Troubleshooting Workflow:

    • Allow the solution to warm to room temperature and see if the precipitate redissolves. If it does, it was a solubility issue. To avoid this, either store at a higher temperature (if stability permits) or prepare less concentrated stock solutions.

    • If the precipitate does not redissolve, it is likely a degradant. The solution should be considered compromised.

    • Filter a small aliquot and analyze both the filtrate and, if possible, the dissolved precipitate by LC-MS to identify the new species.[11] This can provide valuable information about the specific degradation pathway affecting your solution.

Section 3: Protocols for Stability Assessment and Handling

Proactive stability management is crucial. The following protocols provide a framework for best practices in handling and for scientifically assessing the stability of your compound.

Protocol 3.1: Recommended Standard Operating Procedure (SOP) for Handling & Storage
  • Receiving: Upon receipt, immediately inspect the container for an intact seal. Log the certificate of analysis (CofA) data, including initial purity and date.

  • Environment: Perform all weighing and aliquotting in a controlled environment with low humidity. A glove box backfilled with argon or nitrogen is ideal.

  • Pre-equilibration: Before opening, always allow the primary container to warm to ambient temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold powder.

  • Aliquotting: For long-term use, divide the bulk material into smaller, single-use aliquots in amber glass vials. This minimizes the number of times the primary stock is exposed to the atmosphere.

  • Inerting: Before sealing each aliquot, flush the vial headspace with a gentle stream of inert gas (argon or nitrogen) for 15-30 seconds.

  • Sealing & Labeling: Use vials with PTFE-lined caps for a high-quality seal. Label each aliquot clearly with the compound name, lot number, concentration (if a solution), and date prepared.

  • Storage: Place all aliquots in a secondary container (e.g., a small box) and store them in a designated -20°C freezer that is not subject to frequent temperature fluctuations. For solid material, include a desiccant pouch in the secondary container.

Protocol 3.2: Workflow for a Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and establish a stability-indicating analytical method.[12]

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.

  • Stress Conditions (run in parallel):

    • Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M. Heat at 60°C for 8 hours.[12]

    • Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. Heat at 60°C for 8 hours.

    • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to an aliquot to a final concentration of 3%. Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Keep an aliquot of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose an aliquot in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13]

  • Control Sample: Keep one aliquot of the stock solution protected from light at 4°C as an unstressed control.

  • Sample Processing: After the designated stress period, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a high-resolution HPLC-UV/MS method. Compare the chromatograms to identify new peaks, which represent degradation products. The goal is to achieve 5-20% degradation of the parent compound.[12]

Protocol 3.3: Example Stability-Indicating HPLC Method

This method serves as a starting point for resolving the parent compound from its potential process impurities and degradation products.[8][14]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape in reverse phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 15 minutesA broad gradient is necessary to elute both polar and non-polar degradants.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Detection PDA/DAD at 225 nmThe methoxyphenyl group has a strong UV absorbance around 225 nm.[7] A PDA detector allows for peak purity analysis.
Injection Vol. 2 µL

Section 4: Visual Guides and Workflows

Visual aids can simplify complex decision-making and experimental processes.

Degradation Troubleshooting Workflow

A Observed Instability B Solid Sample Issue A->B C Solution Issue A->C D Color Change (Yellow/Brown) B->D E Clumping / Sticky B->E F Precipitate / Haze C->F G New Peaks in HPLC C->G H Cause: Oxidation or Photodegradation D->H I Cause: Hygroscopicity (Moisture Absorption) E->I J Cause: Degradation or Solubility Issue F->J K Cause: Chemical Degradation in Solution G->K L Action: Quantify Purity (HPLC). Discard if compromised. Improve storage (inert gas, light protection). H->L M Action: Dry under vacuum. Re-assay purity. Improve handling (desiccator, pre-equilibration). I->M N Action: Check solubility vs temp. Analyze precipitate (LC-MS). Prepare fresh solution. J->N O Action: Identify new peaks (LC-MS). Review solution storage conditions (temp, light, headspace). K->O

Caption: Decision tree for troubleshooting common stability issues.

Forced Degradation Experimental Workflow

cluster_stress Stress Conditions (Parallel) B Acid Hydrolysis (0.1M HCl, 60°C) G Neutralize & Dilute Samples B->G C Base Hydrolysis (0.1M NaOH, 60°C) C->G D Oxidation (3% H2O2, RT) D->G E Thermal (80°C, Solid/Solution) E->G F Photolytic (ICH Q1B Light) F->G A Prepare Stock Solution (1 mg/mL) A->B A->C A->D A->E A->F H Analyze All Samples & Control via HPLC-UV/MS G->H I Identify Degradants & Assess Peak Purity H->I

Caption: Workflow for conducting a forced degradation study.

Potential Degradation Pathways

Parent 1-(4-Methoxyphenyl)-2- methylpropan-1-amine HCl N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (O2, H2O2) Ketone 1-(4-Methoxyphenyl)- 2-methylpropan-1-one Parent->Ketone Oxidation (Benzylic) Phenol 1-(4-Hydroxyphenyl)-2- methylpropan-1-amine Parent->Phenol Photolysis / Acid (Ether Cleavage) Demethyl Nor-ephedrine Analog (if N-methyl present) Parent->Demethyl N/A for primary amine (Illustrative for related compounds)

Caption: Potential chemical degradation pathways for the compound.

References

  • (No valid reference)
  • Novachem. (2018, September 11). PMMA HCl (p-Methoxymethamphetamine HCl) Safety Data Sheet. [Link]

  • European Medicines Agency (EMA). Section 6: Pharmaceutical particulars. [Link]

  • Childs, S. L., et al. (2004, October 20). Crystal engineering approach to forming cocrystals of amine hydrochlorides with organic acids. PubMed. [Link]

  • Childs, S. L., et al. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]

  • (No valid reference)
  • Newman, A. W., & Zografi, G. (2008, March). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]

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  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

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  • Google Patents. (2020). US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • IAGIM. Photostability. [Link]

  • Singh, R., & Rehman, Z. U. (2014). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. International Journal of Pharmaceutical and Clinical Research.
  • (No valid reference)
  • Ahmad, I., et al. (2014). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy. [Link]

  • Atanasova, A., et al. (2022, December). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Macedonian Pharmaceutical Bulletin. [Link]

  • El-Gindy, A., et al. (1983). Thermal and photolytic degradation studies of promethazine hydrochloride: a stability-indicating assay. Journal of Pharmaceutical Sciences. [Link]

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  • Waters Corporation. (2022). Efficient Method Development for the Analysis of Naphazoline Hydrochloride, Pheniramine Maleate, and Associated Related Substances Using a Systematic Screening Protocol. [Link]

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  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

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  • IISTE. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • ResearchGate. (2012). Analytical Control of Process Impurities in Pazopanib Hydrochloride by Impurity Fate Mapping. [Link]

  • Khanin, V.A., et al. (2018). The study of degradation products of chlorpromazine hydrochloride by the method of liquid-mass spectroscopy in drugs for injection. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Reference Data & Comparative Studies

Validation

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride vs 4-methoxyamphetamine pharmacological comparison

Pharmacological and Structural Comparison: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl vs. 4-Methoxyamphetamine (PMA) For researchers and drug development professionals, distinguishing between structurally similar but...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological and Structural Comparison: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl vs. 4-Methoxyamphetamine (PMA)

For researchers and drug development professionals, distinguishing between structurally similar but pharmacologically divergent compounds is critical. While 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride and 4-methoxyamphetamine (PMA) both feature a 4-methoxyphenyl moiety, their core scaffolds dictate entirely different applications. One is a highly specialized chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs)[1], while the other is a potent, highly toxic serotonergic agent[2].

This guide objectively compares their structural determinants, pharmacological profiles, and the experimental workflows utilized to validate their respective properties.

Structural Determinants & The Phenethylamine Pharmacophore

The profound pharmacological differences between these two compounds stem from a single, critical structural divergence: the distance and steric environment between the aromatic ring and the basic nitrogen.

  • 4-Methoxyamphetamine (PMA): PMA possesses a classic phenethylamine backbone with a 2-carbon aliphatic spacer and an alpha-methyl group[2]. This 2-carbon distance is the essential pharmacophore required for optimal binding to monoamine transporters (SERT, DAT, NET) and the active site of monoamine oxidase (MAO)[3].

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-amine: This compound is a benzylamine derivative. It features a 1-carbon spacer with a bulky isopropyl group attached directly to the alpha carbon[1]. The shortening of the spacer violates the phenethylamine rule, and the steric bulk of the isopropyl group creates a severe clash at monoaminergic binding sites. Consequently, it lacks intrinsic neurotransmitter activity but serves as an excellent chiral scaffold for synthesizing complex target molecules, such as melanocortin-4 receptor (MC4R) antagonists[4].

SAR_Logic Pharmacophore 4-Methoxyphenyl Core PMA 2-Carbon Spacer (Phenethylamine) Pharmacophore->PMA Bldg 1-Carbon Spacer + Isopropyl (Benzylamine) Pharmacophore->Bldg PMA_Effect Binds SERT & MAO-A (Potent SRA) PMA->PMA_Effect Optimal Fit Bldg_Effect Steric Clash at Transporters (API Precursor) Bldg->Bldg_Effect Loss of Activity

Structural determinants dictating monoaminergic activity versus precursor utility.

Pharmacological Profiles & Mechanisms of Action

The Toxicity of PMA (Serotonin Releasing Agent)

PMA acts as a highly selective Serotonin Releasing Agent (SRA) and a reversible inhibitor of MAO-A[3]. Unlike MDMA, which elicits significant dopaminergic release, PMA's effects are overwhelmingly serotonergic[5]. It enters the presynaptic neuron via SERT, disrupts vesicular storage, and forces SERT to operate in reverse, pumping massive amounts of 5-HT into the synapse[3]. Simultaneously, its potent MAO-A inhibition ( Ki​ = 0.22 µM) prevents the breakdown of this excess serotonin[3]. This synergistic mechanism rapidly triggers fatal hyperthermia and serotonin syndrome[2].

The Utility of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine

Because the benzylamine scaffold abolishes monoaminergic activity, this compound is pharmacologically inert in isolation. Its value lies in its downstream applications. When this chiral amine is coupled with piperazine derivatives, it forms highly potent and selective antagonists for the melanocortin-4 receptor (MC4R), which have demonstrated in vivo efficacy in reversing cancer cachexia[4].

PMA_Toxicity PMA PMA Administration SERT SERT Reversal (5-HT Efflux) PMA->SERT MAOA MAO-A Inhibition (Decreased 5-HT Breakdown) PMA->MAOA Synapse Massive Synaptic 5-HT Accumulation SERT->Synapse MAOA->Synapse Tox Serotonin Syndrome & Fatal Hyperthermia Synapse->Tox 5-HT2A Overstimulation

Mechanism of PMA-induced serotonergic toxicity via SERT reversal and MAO-A inhibition.

Self-Validating Experimental Workflows

To objectively evaluate these compounds, researchers rely on distinct methodological paradigms. Below are the step-by-step protocols emphasizing the causality behind the experimental design.

Protocol A: In Vitro SERT Efflux Assay (Validating PMA's SRA Activity)

To prove that PMA actively releases serotonin rather than merely blocking its reuptake, an efflux assay is utilized.

  • Preparation: Isolate rat cortical synaptosomes using sucrose density gradient centrifugation.

  • Pre-loading: Incubate synaptosomes with [³H]-5-HT for 30 minutes. Causality: Pre-loading the intracellular space with a radiotracer allows the quantification of active transporter reversal (efflux), differentiating an SRA from a standard reuptake inhibitor.

  • Treatment: Wash the synaptosomes and apply PMA (10 nM to 10 µM) in a physiological buffer.

  • Self-Validation Control: Co-incubate a parallel cohort with Fluoxetine (a selective SERT inhibitor). Causality: If PMA-induced [³H]-5-HT efflux is completely blocked by Fluoxetine, it proves the efflux is strictly SERT-mediated, validating the mechanism.

  • Quantification: Centrifuge the samples and measure the radioactivity of the supernatant via liquid scintillation counting.

Protocol B: Chiral Amine Coupling (Validating the Building Block's Utility)

When utilizing 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl to synthesize MC4R antagonists, maintaining stereochemical integrity is paramount.

  • Free-basing: Convert the HCl salt to its freebase using mild aqueous Na2​CO3​ and extract into dichloromethane.

  • Activation: Activate the carboxylic acid of the target piperazine ligand using HATU and DIPEA in DMF. Causality: HATU is specifically selected over standard EDC/NHS because its rapid coupling kinetics prevent the epimerization (racemization) of the sterically hindered chiral alpha-carbon on our building block.

  • Coupling: Introduce the chiral amine dropwise at 0°C, then warm to room temperature for 4 hours.

  • Self-Validation Control: Analyze the purified product via Chiral HPLC. Causality: By comparing the product's enantiomeric excess (ee%) against a deliberately synthesized racemic standard, the system self-validates that the stereochemical integrity of the building block was preserved during the harsh coupling conditions.

Quantitative Pharmacological & Physicochemical Data

The following table summarizes the stark contrast in the physicochemical properties and target affinities of the two compounds.

Property / Parameter1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl4-Methoxyamphetamine (PMA) HCl
Chemical Class Substituted BenzylamineSubstituted Phenethylamine
Primary Utility Chiral API Building Block / IntermediateIllicit Serotonin Releasing Agent
Monoaminergic Activity None (Sterically hindered)Potent SRA & Reuptake Inhibitor
MAO-A Inhibition ( Ki​ ) Inactive0.22 µM
Molecular Weight (Freebase) 179.26 g/mol 165.23 g/mol
Pharmacophore Spacer 1-Carbon (Alpha-isopropyl)2-Carbon (Alpha-methyl)
Regulatory Status Unscheduled (Research Chemical)Schedule I Controlled Substance

Safety and Regulatory Grounding

The regulatory environments for these two chemicals reflect their pharmacological realities:

  • 4-Methoxyamphetamine (PMA): Due to its narrow therapeutic index, potent MAO-A inhibition, and direct implication in numerous fatal overdose clusters globally, PMA is strictly regulated as a Schedule I controlled substance [2]. Handling requires DEA licensing and rigorous forensic laboratory safety protocols.

  • 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl: Because it lacks the phenethylamine pharmacophore required for psychoactivity or abuse potential, it is an unscheduled fine chemical [1]. It is handled under standard laboratory safety guidelines (fume hood, standard PPE) for organic synthesis.

References

  • Wikipedia Contributors. "para-Methoxyamphetamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • ChemicalRoot. "1-(4-Methoxyphenyl)-2-Methylpropan-1-Amine CAS NO 343331-42-0." ChemicalCell. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 31721, (+-)-p-Methoxyamphetamine." PubChem. Available at:[Link]

  • Zelek-Molik, A., et al. "Effect of Some Psychoactive Drugs Used as 'Legal Highs' on Brain Neurotransmitters." PMC (PubMed Central). Available at: [Link]

  • Chen, C., et al. "Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists." PubMed. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride

As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical, non-negotiable aspect of our work.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, a compound used in various research applications. The procedures outlined here are designed to ensure regulatory compliance, protect personnel, and minimize environmental impact.

Foundational Principles: Hazard Assessment and Regulatory Context

Before any disposal action is taken, a thorough understanding of the material's hazards and the governing regulations is essential. This proactive approach forms the basis of a self-validating and safe disposal plan.

1.1. Hazard Profile

1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is a research chemical whose toxicological properties are not extensively documented. However, data from similar amine hydrochlorides and available Safety Data Sheets (SDS) indicate several potential hazards that must be respected. For a related compound, 2-(4-methoxyphenyl)-2-methylpropan-1-amine hydrochloride (CAS 51558-26-0), classifications include Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritation, and Serious Eye Irritation[1]. Another related amine, Methoxyphenamine hydrochloride, is classified as harmful if swallowed[2].

Given this information, it is prudent to handle 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride with care, assuming it may be:

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • An irritant to the skin, eyes, and respiratory tract. [3]

Therefore, all handling and disposal procedures must be conducted using appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][4] All operations involving the solid material or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][6]

1.2. Regulatory Framework: The RCRA Mandate

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A core requirement of RCRA is for the generator of the waste—the laboratory—to determine if it is "hazardous waste".[9]

A waste is deemed hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8]

  • Listing: 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride is not typically found on the EPA's specific lists of hazardous wastes (F, K, P, or U lists).[7][10] However, it is the generator's responsibility to confirm this against current regulations.

  • Characteristics: The hydrochloride salt form is unlikely to be ignitable, corrosive, or reactive under normal conditions. The key consideration is Toxicity . While a formal Toxicity Characteristic Leaching Procedure (TCLP) is unlikely to have been performed for this specific compound, its potential biological effects necessitate that it be managed as a hazardous waste as a matter of prudence and best practice.

The overriding principle is to treat this compound as hazardous chemical waste unless formally determined otherwise by your institution's Environmental Health and Safety (EHS) office. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash.[11][12] Amines, in particular, are noted for potentially noxious odors and harm to aquatic life, making sewer disposal inappropriate.[11]

Step-by-Step Disposal Protocol

The following protocol provides a clear workflow for the safe disposal of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride and associated waste.

2.1. Waste Segregation: The First Critical Step

Proper segregation prevents dangerous chemical reactions and simplifies the final disposal process.[5][13][14]

  • Solid Waste: Collect pure, unadulterated 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Items such as pipette tips, weigh boats, and gloves that are grossly contaminated should be placed in a designated solid waste container. Chemically contaminated broken glass must be disposed of in labeled, puncture-resistant containers.[13]

  • Aqueous Solutions: Collect aqueous waste containing this compound in a dedicated hazardous waste container labeled "Aqueous Amine Waste."

  • Organic Solvent Solutions: If dissolved in an organic solvent, collect it in the appropriate non-halogenated or halogenated solvent waste stream. Crucially, never mix oxidizing acids with organic chemical waste. [13] Always segregate different waste types to prevent unforeseen reactions.[15]

2.2. Containerization and Labeling

Proper containment and labeling are legally required and essential for safety.

  • Select the Right Container: Use a container made of a material compatible with the waste (e.g., glass or high-density polyethylene). The container must have a secure, tight-fitting lid.[4] For liquid waste, never fill a container more than 90% full to allow for vapor expansion.

  • Label Correctly and Completely: The label must be securely affixed to the container and include:

    • The words "HAZARDOUS WASTE "

    • The full, unabbreviated chemical name: "1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride " and any other components in the waste stream.

    • The approximate concentrations or percentages of each component.

    • The date on which waste was first added to the container (the "accumulation start date").

    • The specific hazards associated with the waste (e.g., "Toxic").

2.3. On-Site Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected.

  • Store containers in a secondary containment bin to catch any potential leaks.

  • Keep the storage area clean and organized, below eye level, and away from sinks, floor drains, and incompatible materials.[13]

  • Keep waste containers closed at all times except when adding waste.

2.4. Final Disposal: Professional Management

The final step is the transfer of the waste to your institution's EHS department or a licensed hazardous waste disposal contractor.[16]

  • Do Not Attempt On-Site Treatment: Unless you have a specific, validated, and EHS-approved procedure for neutralizing this amine hydrochloride, do not attempt it.[11] Improper neutralization can generate heat and vapors and may not be legally permissible.[11]

  • Schedule a Pickup: Follow your institution's established procedures for having chemical waste collected from your laboratory.

Managing Spills and Decontamination

Accidents can happen, and a clear plan is essential for a safe and effective response.

  • Minor Spills (Solid): If a small amount of solid material is spilled within a fume hood, gently sweep it up using a dustpan and brush or absorbent pads. Avoid raising dust.[2][12] Place the collected material and cleaning supplies into a designated hazardous waste container.

  • Minor Spills (Liquid): For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Place the contaminated absorbent into the hazardous waste container.

  • Major Spills: In the event of a large spill, evacuate the immediate area, alert colleagues, and contact your institution's EHS or emergency response team immediately.

  • Decontamination: Clean the affected area thoroughly with soap and water.[16] For glassware, triple rinse with a suitable solvent. The first two rinses must be collected and disposed of as hazardous waste.[5][14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride.

G cluster_assessment Waste Characterization cluster_liquid Liquid Waste Stream cluster_actions Containment & Labeling cluster_final Final Disposition start Waste Generated (Contains 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl) waste_type Determine Waste Type start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid liquid Liquid Solution waste_type->liquid Liquid container_solid Collect in Labeled Solid Hazardous Waste Container solid->container_solid solvent_type Aqueous or Organic? liquid->solvent_type aqueous Aqueous Waste solvent_type->aqueous Aqueous organic Organic Solvent Waste solvent_type->organic Organic container_aqueous Collect in Labeled Aqueous Amine Waste Container aqueous->container_aqueous container_organic Collect in Appropriate Solvent Waste Container (Halogenated vs. Non-Hal.) organic->container_organic store Store in Satellite Accumulation Area (SAA) with Secondary Containment container_solid->store container_aqueous->store container_organic->store pickup Arrange Pickup by EHS / Licensed Contractor store->pickup

Caption: Disposal Decision Workflow for 1-(4-Methoxyphenyl)-2-methylpropan-1-amine HCl.

References

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]

  • Disposal of Laboratory Wastes (GUIDANCE). University of St Andrews. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, National Institutes of Health (NIH). [Link]

  • 1-(4-Methoxyphenyl) - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • U.S. Water SDS. U.S. Water. [Link]

  • SAFETY DATA SHEET - Modified Acrylic Polymer. Evonik. [Link]

  • 2-(4-methoxyphenyl)-2-methylpropan-1-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • SAFETY DATA SHEET - Copper Carbonate. Forestry Suppliers. [Link]

  • 1-(4-METHOXYPHENYL)-2-METHYLPROPAN-1-AMINE HYDROCHLORIDE — Chemical Substance Information. NextSDS. [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
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